Ethyl benzoate
Description
This compound has been reported in Osmanthus fragrans, Artemisia judaica, and other organisms with data available.
This compound is found in alcoholic beverages. This compound is found in various fruits, e.g. apple, banana, sweet cherry. Also present in milk, butter, wines, black tea, bourbon vanilla and fruit brandies. This compound is a flavouring agent As with many volatile esters, this compound has a pleasant odor. It is a component of some artificial fruit flavors. This compound is the ester formed by the condensation of benzoic acid and ethanol. It is a colorless liquid that is almost insoluble in water, but miscible with most organic solvents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZQAGJQAFMTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038696 | |
| Record name | Ethyl benzoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless refractive liquid with an aromatic odor; [Merck Index], colourless slightly oily liquid with a warm, heavy, floral-fruity odour | |
| Record name | Benzoic acid, ethyl ester | |
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| Record name | Ethyl benzoate | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | Ethyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
75.50 °C. @ 760.00 mm Hg | |
| Record name | Ethyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
0.72 mg/mL at 25 °C, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Ethyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Ethyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.043-1.050 | |
| Record name | Ethyl benzoate | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.26 [mmHg] | |
| Record name | Ethyl benzoate | |
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CAS No. |
93-89-0 | |
| Record name | Ethyl benzoate | |
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| Record name | Ethyl benzoate | |
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| Record name | ETHYL BENZOATE | |
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| Record name | Benzoic acid, ethyl ester | |
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| Record name | Ethyl benzoate | |
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| Record name | ETHYL BENZOATE | |
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| Record name | Ethyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-34 °C | |
| Record name | Ethyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ethyl Benzoate: A Technical Guide to its Physical Properties and Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties and associated hazards of ethyl benzoate. The information is presented to support safe handling, formulation development, and risk assessment in a research and development setting. All quantitative data are summarized in tables for clarity, and standardized experimental protocols are detailed.
Physical and Chemical Properties
This compound is the ester resulting from the condensation of benzoic acid and ethanol.[1] It is a colorless liquid with a pleasant, fruity odor reminiscent of wintergreen.[2][3] This compound is a component of some artificial fruit flavors and is found naturally in fruits like apples, bananas, and cherries.[4][5] While it is miscible with most organic solvents, it is almost insoluble in water.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₂ | [3][6] |
| Molecular Weight | 150.17 g/mol | [3][7][8] |
| Boiling Point | 211–213 °C | [3][6] |
| Melting Point | -34 °C | [8][9] |
| Density | 1.045 g/mL at 25 °C | [2][8] |
| Vapor Density | 5.17 (Air = 1) | [6][8] |
| Vapor Pressure | 1 mmHg at 44 °C | [8][9] |
| Solubility in Water | 0.72 mg/mL at 25 °C | [10] |
| log P (Octanol/Water Partition Coefficient) | 2.64 | [10] |
| Refractive Index | n20/D 1.504 | [2][8] |
Hazard Information
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). It is a combustible liquid and can cause irritation to the skin, eyes, and respiratory tract.[6][7][11]
Table 2: Hazard Data for this compound
| Hazard | Value | Source(s) |
| Flash Point | 88 °C (190.4 °F) (Closed Cup) | [6] |
| Auto-ignition Temperature | 490 °C (914 °F) | [6][9] |
| Acute Oral Toxicity (LD50, Rat) | 2100 mg/kg | [6][7] |
| Skin Irritation | Causes skin irritation | [6][12] |
| Eye Irritation | Causes serious eye irritation | [6][12] |
| Respiratory Irritation | May cause respiratory tract irritation | [7] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | [13][14] |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physical properties and toxicological endpoints of liquid chemicals like this compound.
Determination of Boiling Point (OECD Guideline 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[15][16] Several methods are available, including the ebulliometer, dynamic method, and distillation method.[15]
Methodology (Distillation Method):
-
A sample of the liquid is placed in a distillation flask.
-
The flask is heated, and the temperature of the vapor is measured with a calibrated thermometer.
-
The boiling point is the temperature at which the liquid and vapor are in equilibrium under the given pressure.[17][18]
-
For complex mixtures, the initial boiling point is recorded as the temperature at which the first drop of distillate is collected.[17]
Determination of Melting Point (OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[10][19][20] For pure substances, this is a sharp transition, while mixtures often melt over a range.[10]
Methodology (Capillary Method):
-
A small, powdered sample of the solidified substance is packed into a capillary tube.
-
The capillary tube is placed in a heating apparatus with a calibrated thermometer.
-
The temperature is raised slowly, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting range.[10][21]
Determination of Density (ASTM D4052)
This method covers the determination of the density of liquids using a digital density meter.[2][22][23][24]
Methodology:
-
A small volume of the liquid sample is introduced into an oscillating U-tube.[24]
-
The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.
-
This frequency change is used to calculate the density of the sample with high precision.[23]
-
The temperature of the sample is controlled during the measurement.[23]
Determination of Flash Point (ASTM D93)
The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. The Pensky-Martens closed-cup test is a common method.[9][25][26][27]
Methodology (Pensky-Martens Closed Cup):
-
A brass test cup is filled with the sample and fitted with a lid.
-
The sample is heated and stirred at a specified rate.
-
An ignition source is periodically directed into the cup.
-
The flash point is the temperature at which a flash is observed.[25][27]
Acute Oral Toxicity Assessment (OECD Guideline 420: Fixed Dose Procedure)
This method is used to assess the acute oral toxicity of a substance.[6][11][28][29][30]
Methodology:
-
The test substance is administered to a group of fasted female rats at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[29]
-
A sighting study is often performed to determine the appropriate starting dose.[11]
-
Animals are observed for signs of toxicity and mortality for at least 14 days.[6]
-
The results are used to classify the substance according to its acute oral toxicity.[6]
Acute Dermal Irritation/Corrosion Assessment (OECD Guideline 404)
This guideline describes a procedure to assess the potential of a substance to cause skin irritation or corrosion.[3][31][32][33]
Methodology:
-
A small amount of the test substance is applied to the shaved skin of an albino rabbit under a gauze patch.[3]
-
The patch is left in place for a specified period (typically 4 hours).
-
After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).[3]
-
The severity of the skin reactions is scored to determine the irritation potential.[3]
Acute Eye Irritation/Corrosion Assessment (OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.[7][8][13][34]
Methodology:
-
A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit.[7]
-
The other eye remains untreated as a control.
-
The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals.[34]
-
The severity of the reactions is scored to classify the substance's eye irritation potential.[34]
Logical Workflow for Chemical Hazard Assessment
The following diagram illustrates a generalized workflow for assessing the hazards of a chemical substance like this compound.
Caption: A generalized workflow for chemical hazard identification and risk assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. store.astm.org [store.astm.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. This compound | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - American Chemical Society [acs.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 10. acri.gov.tw [acri.gov.tw]
- 11. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 12. utsi.edu [utsi.edu]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. lcslaboratory.com [lcslaboratory.com]
- 18. quora.com [quora.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. laboratuar.com [laboratuar.com]
- 22. ASTM D4052 - eralytics [eralytics.com]
- 23. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 24. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 25. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 26. precisionlubrication.com [precisionlubrication.com]
- 27. shxf17.com [shxf17.com]
- 28. researchgate.net [researchgate.net]
- 29. oecd.org [oecd.org]
- 30. catalog.labcorp.com [catalog.labcorp.com]
- 31. oecd.org [oecd.org]
- 32. nucro-technics.com [nucro-technics.com]
- 33. catalog.labcorp.com [catalog.labcorp.com]
- 34. nucro-technics.com [nucro-technics.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of Ethyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl benzoate (C₉H₁₀O₂) is an aromatic ester widely utilized as a flavoring agent, a fragrance component, and an intermediate in organic synthesis.[1][2] A thorough understanding of its chemical structure and bonding is paramount for predicting its reactivity, physical properties, and potential interactions in complex systems, which is of critical importance in fields such as drug development and materials science. This guide provides a detailed analysis of the molecular architecture of this compound, supported by quantitative data from computational studies and spectroscopic methods. Experimental protocols for its synthesis and characterization are also detailed to provide a comprehensive resource for scientific professionals.
Chemical Structure
This compound is the ester formed from the condensation of benzoic acid and ethanol.[2] Its structure consists of a benzene ring attached to an ethyl ester functional group. The molecular formula is C₉H₁₀O₂ and its molecular weight is 150.17 g/mol .[1]
The core of the molecule is the benzene ring, a planar, aromatic system of six carbon atoms. Attached to one of the carbons of the benzene ring is the ester functional group (-COO-), which in turn is bonded to an ethyl group (-CH₂CH₃). The presence of the benzene ring and the ester group defines the chemical properties and reactivity of this compound.
Below is a visualization of the chemical structure of this compound, generated using the DOT language.
Chemical Bonding and Molecular Geometry
The bonding in this compound is characterized by a combination of covalent sigma (σ) and pi (π) bonds. The benzene ring features a delocalized π-electron system, which imparts significant stability to the molecule. The ester group contains a polarized carbonyl bond (C=O) and a C-O single bond, both of which are key to its reactivity.
Quantitative Geometric Parameters
The precise bond lengths and angles of this compound have been determined through computational chemistry studies, specifically using Density Functional Theory (DFT) with the B3LYP method and a 6-31G(d,p) basis set.[3] These calculated parameters provide a detailed picture of the molecule's geometry in the gas phase.
Table 1: Calculated Bond Lengths in this compound [3]
| Bond | Bond Length (Å) |
| C-C (in ring) | 1.392 - 1.401 |
| C-C (out of ring) | 1.490 |
| C=O | 1.213 |
| C-O (ester) | 1.355 |
| O-C (ethyl) | 1.455 |
| C-C (ethyl) | 1.523 |
| C-H (aromatic) | 1.084 - 1.087 |
| C-H (ethyl) | 1.092 - 1.096 |
Table 2: Calculated Bond Angles in this compound [3]
| Angle | Bond Angle (°) |
| C-C-C (in ring) | 119.2 - 120.7 |
| C-C=O | 124.9 |
| C-C-O (ester) | 111.4 |
| O=C-O | 123.7 |
| C-O-C (ethyl) | 116.8 |
| O-C-C (ethyl) | 107.8 |
| H-C-H (ethyl) | 108.1 - 108.9 |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. The following tables summarize key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹H NMR Chemical Shifts for this compound [4]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to -COOEt) | 7.90 - 7.94 | Multiplet | - |
| Aromatic (meta to -COOEt) | 7.29 - 7.38 | Multiplet | - |
| Aromatic (para to -COOEt) | 7.45 | Doublet | 7.6 |
| -O-CH₂- (ethyl) | 4.19 - 4.30 | Quartet | - |
| -CH₃ (ethyl) | 1.22 - 1.30 | Triplet | - |
Table 4: ¹³C NMR Chemical Shifts for this compound [4]
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 166.4 |
| Aromatic (C attached to -COOEt) | 130.4 |
| Aromatic (ortho C) | 129.4 |
| Aromatic (meta C) | 128.1 |
| Aromatic (para C) | 132.6 |
| -O-CH₂- (ethyl) | 60.8 |
| -CH₃ (ethyl) | 14.1 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
Table 5: Key IR Absorption Bands for this compound [2]
| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |
| C-H (aromatic) | 3067 | Stretching |
| C-H (aliphatic) | 2984 | Stretching |
| C=O (ester) | 1720 | Stretching |
| C=C (aromatic) | 1599, 1454 | Stretching |
| C-O (ester) | 1275, 1109 | Stretching |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from benzoic acid and ethanol using an acid catalyst, a classic example of Fischer esterification.
Materials:
-
Benzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate solution (5%)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve benzoic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the unreacted benzoic acid and the sulfuric acid catalyst.
-
Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent (diethyl ether and excess ethanol) by distillation.
-
The remaining liquid is crude this compound, which can be further purified by fractional distillation.
The logical workflow for the synthesis and purification of this compound is depicted in the following diagram:
Spectroscopic Characterization Protocols
¹H and ¹³C NMR:
-
Prepare a sample by dissolving a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Obtain a background spectrum of the empty sample holder (e.g., KBr plates or ATR crystal).
-
Place a small drop of liquid this compound between two KBr plates or directly onto the crystal of an ATR-FTIR spectrometer.
-
Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Process the spectrum to obtain a transmittance or absorbance plot.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure and bonding of this compound. The combination of a planar, aromatic benzene ring and a flexible ethyl ester group results in a molecule with distinct spectroscopic signatures and well-defined geometric parameters. The quantitative data presented, derived from computational and experimental studies, offers a solid foundation for researchers and professionals in drug development and other scientific disciplines. The detailed experimental protocols for synthesis and characterization further enhance the practical utility of this guide. A thorough understanding of these fundamental aspects of this compound is crucial for its effective application and for the prediction of its behavior in various chemical and biological systems.
References
The Scent of Nature: An In-Depth Technical Guide to the Natural Occurrence of Ethyl Benzoate in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl benzoate, an ester with a characteristic fruity and floral aroma, is a naturally occurring volatile organic compound found in a diverse range of plant species. Its presence contributes significantly to the scent profile of numerous flowers and the flavor of various fruits, playing a crucial role in plant-pollinator interactions and seed dispersal. For researchers in drug development and related scientific fields, understanding the natural sources, biosynthesis, and analytical methods for this compound is paramount for its potential applications. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathways.
Natural Occurrence of this compound in Flora
This compound has been identified as a significant component of the aromatic bouquet of numerous plants. It is particularly prevalent in the floral scents of various species and contributes to the characteristic aroma of many fruits.
Floral Presence
The emission of this compound from flowers is a key factor in attracting pollinators. Its sweet, fruity scent is a common component in the complex volatile profiles of many ornamental and wild flowers. Notable examples include lilies, where it is a dominant floral volatile, and petunias, where it contributes to the nocturnal fragrance.
Presence in Fruits
In addition to its role in floral scents, this compound is a component of the flavor and aroma of a variety of fruits. It has been detected in fruits such as guava, Andes berry, ripe kiwifruit, cranberry, apple, banana, and sweet cherry.[1][2] The concentration of this compound can vary depending on the fruit's ripeness and cultivar.
Table 1: Quantitative Data on this compound in Selected Plant Tissues
| Plant Species | Plant Part | Concentration | Analytical Method | Reference |
| Lilium 'Siberia' | Tepals (Full-opening stage) | ~120 ng/g FW/h (emission rate) | HS-SPME-GC-MS | Yue et al., 2023 |
| Andes berry (Rubus glaucus) | Fruit | 3.529e-1 µmol/L | Not specified | [1] |
| Guava (Psidium guajava) | Fruit | 3.529e-1 µmol/L | Not specified | [1] |
Biosynthesis of this compound in Plants
The formation of this compound in plants involves the esterification of benzoic acid with ethanol. This reaction is catalyzed by specific enzymes, and the availability of its precursors is tightly regulated within the plant's metabolic network.
Precursor Biosynthesis: Benzoic Acid
Benzoic acid is synthesized in plants primarily through the phenylpropanoid pathway, starting from the amino acid phenylalanine. The pathway involves a series of enzymatic reactions, including deamination, side-chain shortening, and oxidation.
Precursor Biosynthesis: Ethanol
Ethanol is produced in plants through the fermentation pathway, which is typically associated with anaerobic conditions. However, the enzymes for ethanol biosynthesis are also present in aerobic tissues like leaves.[3] The final steps involve the decarboxylation of pyruvate to acetaldehyde, followed by the reduction of acetaldehyde to ethanol, catalyzed by pyruvate decarboxylase (PDC) and alcohol dehydrogenase (ADH), respectively.[4]
Final Esterification Step
The crucial final step in this compound synthesis is the esterification of benzoic acid with ethanol. In the flowers of Lilium 'Siberia', a BAHD acyltransferase enzyme, designated LoAAT1, has been identified as responsible for catalyzing this reaction.[5] This enzyme can also utilize other alcohols and acyl-CoAs, suggesting a potential for the synthesis of a variety of esters.
References
- 1. Welcome to FlavorDB [fsbi-db.de]
- 2. This compound | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetaldehyde and ethanol biosynthesis in leaves of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biochemical Basis of Ethanol Fermentation and Its Industrial Applications | Yan | Biological Evidence [bioscipublisher.com]
- 5. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both this compound and mthis compound in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]
An In-depth Technical Guide to Ethyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on ethyl benzoate, a significant ester in various scientific and industrial applications. It covers its fundamental chemical identity, physical properties, synthesis protocols, and analytical methodologies, tailored for a professional audience in research and development.
Core Chemical Identity and Properties
This compound is an ester formed from the condensation of benzoic acid and ethanol.[1] It is a colorless liquid with a characteristic sweet, fruity odor, and it is miscible with most organic solvents but nearly insoluble in water.[1]
Data Summary Table
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | References |
| IUPAC Name | This compound | [1] |
| CAS Number | 93-89-0 | [1][2][3][4][5] |
| Chemical Formula | C₉H₁₀O₂ | [1][2][6][7] |
| Molecular Weight | 150.17 g/mol | [6][7] |
| Density | 1.045 g/mL at 25 °C | [8] |
| Boiling Point | 212-214 °C | [2][9] |
| Melting Point | -34 °C | [2][9] |
| Flash Point | 88 °C (closed cup) | [2][8] |
| Refractive Index | n20/D 1.504 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound via Fischer Esterification
This compound is commonly synthesized through the Fischer esterification of benzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[10]
Materials:
-
Benzoic acid (C₇H₆O₂)
-
Ethanol (95%, C₂H₅OH)[7]
-
Diethyl ether
-
Sodium carbonate solution
-
Anhydrous calcium chloride[7]
-
Boiling chips[7]
Equipment:
-
Round-bottom flask (150 mL)[7]
-
Water-cooled reflux condenser[7]
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 150 mL round-bottom flask, combine 25.4 g of benzoic acid and 23 mL of 95% ethanol.[7]
-
Gently swirl the flask to dissolve the benzoic acid.
-
Slowly and carefully add 4.2 mL of concentrated sulfuric acid to the mixture while continuing to swirl.[7]
-
Add a few boiling chips to the flask to ensure smooth boiling.[7]
-
Attach the water-cooled reflux condenser to the flask and place the apparatus on a heating source.[7]
-
Heat the mixture to reflux for approximately 3 hours.[7]
-
After cooling, pour the reaction mixture into a separatory funnel containing 60 mL of cold water.[7]
-
Add a sodium carbonate solution in small portions to neutralize the excess acid until the mixture is slightly alkaline.[7]
-
Extract the this compound using two 30 mL portions of diethyl ether.[7]
-
Combine the ether extracts and dry them over anhydrous calcium chloride.[7]
-
Finally, purify the this compound by distillation, collecting the fraction that boils between 212-214 °C.[7][9]
Analytical Protocol: Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound in various matrices, such as food and beverages.[8][12]
Sample Preparation (Example: Beverage Sample):
-
Dilute the liquid sample (e.g., soy sauce, wine) with a suitable solvent like ethanol.[8][12]
-
For solid samples, a headspace solid-phase microextraction (HS-SPME) technique may be employed to extract volatile components, including this compound.[8]
-
Centrifuge the diluted sample to remove any precipitates.[12]
-
The supernatant can then be directly injected into the GC-MS system.[12]
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic esters.
-
Mass Spectrometer: Capable of electron impact (EI) ionization and scanning a mass range that includes the characteristic ions of this compound.[8]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Identification: this compound is identified by its retention time and the fragmentation pattern in its mass spectrum, with characteristic peaks at m/z 105, 122, 77, and 150.[13]
Visualizations
Diagrams are essential for illustrating complex relationships and workflows in a clear and concise manner.
Fischer Esterification Workflow
The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound, 93-89-0 [thegoodscentscompany.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. chem.uoi.gr [chem.uoi.gr]
- 8. This compound analytical standard 93-89-0 [sigmaaldrich.com]
- 9. store.p212121.com [store.p212121.com]
- 10. quora.com [quora.com]
- 11. Microscale preparation of this compound | Class experiment | RSC Education [edu.rsc.org]
- 12. gcms.cz [gcms.cz]
- 13. This compound | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of Ethyl Benzoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of ethyl benzoate in various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work.
This compound (C₉H₁₀O₂) is an ester characterized as a colorless liquid. It is known to be almost insoluble in water but demonstrates high solubility and miscibility with a wide range of organic solvents.[1][2][3] This property makes it a versatile compound in various chemical applications, including as a flavoring agent and in fragrance formulations.[4]
Quantitative Solubility Data
The solubility of this compound in many common organic solvents is characterized by complete miscibility. For other solvents, specific quantitative data is available. The following tables summarize the available data to facilitate easy comparison.
Table 1: Miscibility of this compound in Common Organic Solvents
| Solvent | Miscibility |
| Acetone | Miscible[5] |
| Benzene | Miscible[5] |
| Benzaldehyde | Miscible[5] |
| Butanol | Miscible[5] |
| Carbon Tetrachloride | Soluble |
| Chloroform | Soluble[4] |
| Diethyl Ether | Miscible[3][5] |
| Ethanol | Miscible[5][6][7] |
| Ethyl Acetate | Soluble[4] |
| Hexane | Soluble[4] |
| Methanol | Miscible[5] |
| Mineral Oil | Soluble[3] |
| Petroleum Ether | Soluble[3] |
| Propylene Glycol | Soluble[3] |
| Toluene | Soluble |
Table 2: Quantitative Solubility of this compound in Specific Solvents
| Solvent | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Not Specified |
Experimental Protocols
Accurate determination of solubility is crucial for various research and development applications. The following are detailed methodologies for both qualitative and quantitative assessment of the solubility of a liquid solute like this compound in an organic solvent.
Protocol 1: Determination of Miscibility (Qualitative)
This protocol provides a straightforward method for visually determining if two liquids are miscible.
Materials:
-
Test tubes
-
Pipettes or graduated cylinders
-
This compound
-
Organic solvent of interest
-
Vortex mixer (optional)
Procedure:
-
To a clean, dry test tube, add a known volume (e.g., 2 mL) of the organic solvent.
-
Add an equal volume of this compound to the same test tube.
-
Stopper the test tube and invert it several times or use a vortex mixer to ensure thorough mixing.
-
Allow the mixture to stand for a few minutes and observe.
-
Observation:
-
If the resulting mixture is a single, clear liquid phase, the two liquids are considered miscible.
-
If the mixture is cloudy or separates into two distinct layers, the liquids are immiscible or partially miscible.[1]
-
A logical workflow for this qualitative determination is presented below.
Protocol 2: Shake-Flask Method for Equilibrium Solubility (Quantitative)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[8]
Materials:
-
Sealed, temperature-controlled container (e.g., glass vial or flask)
-
Shaker or magnetic stirrer
-
Centrifuge
-
Chemically inert syringe filter (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
-
This compound
-
Organic solvent of interest
-
Standard solutions of this compound of known concentrations
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in the sealed container.
-
-
Equilibration:
-
Agitate the container at a constant temperature using a shaker or magnetic stirrer for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[8]
-
-
Phase Separation:
-
Once equilibrium is established, separate the undissolved solute from the saturated solution. This is typically achieved through centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[8]
-
-
Quantification of Solute:
-
Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique such as HPLC.
-
Generate a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[8]
-
The experimental workflow for the shake-flask method is illustrated in the following diagram.
References
- 1. 溶剂混溶性表 [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound [stenutz.eu]
- 6. This compound | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Ethyl Benzoate for Undergraduate Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of ethyl benzoate, a common fragrance and flavor agent, through methods suitable for undergraduate organic chemistry laboratories. The document details three primary synthetic routes: Fischer esterification of benzoic acid, conversion of benzoyl chloride, and transesterification of mthis compound. Each method is presented with detailed experimental protocols, quantitative data for comparison, and visualizations to aid in understanding the underlying chemical principles and laboratory workflows.
Fischer Esterification of Benzoic Acid and Ethanol
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This equilibrium-controlled reaction is a staple in undergraduate organic chemistry curricula due to its illustrative nature of fundamental chemical principles.[2]
Reaction Mechanism and Workflow
The reaction proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. Subsequent dehydration and deprotonation yield the ester and water.
Caption: Fischer Esterification: Reaction Mechanism and Experimental Workflow.
Experimental Protocol
This protocol is adapted from typical undergraduate organic chemistry laboratory manuals.[1][2]
Materials:
-
Benzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether or dichloromethane
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 10.0 g of benzoic acid and 25 mL of absolute ethanol.
-
Carefully add 3 mL of concentrated sulfuric acid to the flask while swirling.
-
Add a few boiling chips and assemble a reflux apparatus.
-
Heat the mixture to a gentle reflux for 1-1.5 hours.[2]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel containing 50 mL of cold water.
-
Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel.
-
Extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Combine the organic layers and wash with 25 mL of 5% sodium bicarbonate solution. Caution: CO2 evolution will cause pressure buildup. Vent the separatory funnel frequently.
-
Wash the organic layer with 25 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried organic layer into a clean, dry round-bottom flask.
-
Purify the crude this compound by simple distillation, collecting the fraction boiling at approximately 211-213 °C.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 60-85% | [3] |
| Reaction Time | 1 - 3 hours | [1][2] |
| Boiling Point | 212 °C | [1] |
Synthesis from Benzoyl Chloride (Schotten-Baumann Reaction)
The reaction of an acid chloride with an alcohol in the presence of a base to form an ester is a variation of the Schotten-Baumann reaction.[4] This method is often faster and can be performed at lower temperatures than Fischer esterification.
Reaction Mechanism and Workflow
The highly reactive benzoyl chloride readily undergoes nucleophilic acyl substitution with ethanol. The base, typically pyridine or aqueous sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Schotten-Baumann Reaction: Mechanism and Experimental Workflow.
Experimental Protocol
Materials:
-
Benzoyl chloride
-
Ethanol
-
Pyridine or 10% Sodium hydroxide solution
-
Diethyl ether or dichloromethane
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Erlenmeyer flask, separatory funnel, distillation apparatus
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 5 mL of ethanol in 25 mL of diethyl ether.
-
Add 5 mL of pyridine to the solution and cool the flask in an ice bath.
-
Slowly add 7.0 g (5.8 mL) of benzoyl chloride dropwise with constant swirling.
-
After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes with occasional swirling.
-
Transfer the reaction mixture to a separatory funnel and wash with 25 mL of water.
-
Wash the organic layer with 25 mL of dilute hydrochloric acid to remove pyridine.
-
Wash with 25 mL of saturated sodium bicarbonate solution.
-
Wash with 25 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried solution and purify by simple distillation.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 63-75% | [5] |
| Reaction Time | 0.5 - 1 hour | |
| Boiling Point | 212 °C | [1] |
Transesterification of Mthis compound
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This equilibrium reaction can be catalyzed by either an acid or a base. To drive the reaction towards the desired product, a large excess of the new alcohol is typically used.
Reaction Mechanism and Workflow
In an acid-catalyzed transesterification, the mechanism is analogous to Fischer esterification. Under basic conditions, the alkoxide of the new alcohol acts as the nucleophile.
Caption: Transesterification: Reaction Mechanism and Experimental Workflow.
Experimental Protocol (Acid-Catalyzed)
Materials:
-
Mthis compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Round-bottom flask, reflux condenser, distillation apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine 13.6 g (12.5 mL) of mthis compound and 50 mL of absolute ethanol.
-
Carefully add 1 mL of concentrated sulfuric acid.
-
Add boiling chips and reflux the mixture for 2-3 hours.
-
Allow the mixture to cool and then neutralize the catalyst by adding sodium carbonate solution until the effervescence ceases.
-
Remove the excess ethanol and the methanol byproduct by simple distillation.
-
Transfer the residue to a separatory funnel and wash with 30 mL of water.
-
Extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic layers and wash with 20 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried solution and purify by fractional distillation to separate the this compound from any unreacted mthis compound.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | Moderate to High (dependent on equilibrium) | |
| Reaction Time | 2 - 4 hours | |
| Boiling Point | 212 °C | [1] |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorptions for the ester functional group and the aromatic ring.
-
C=O stretch (ester): Strong absorption around 1720 cm⁻¹[6]
-
C-O stretch (ester): Two bands in the region of 1300-1000 cm⁻¹[6]
-
=C-H stretch (aromatic): Absorptions above 3000 cm⁻¹
-
C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
δ 8.0-8.1 ppm (doublet of doublets, 2H): Aromatic protons ortho to the ester group.
-
δ 7.3-7.6 ppm (multiplet, 3H): Aromatic protons meta and para to the ester group.
-
δ 4.4 ppm (quartet, 2H): Methylene protons (-OCH₂CH₃).
-
δ 1.4 ppm (triplet, 3H): Methyl protons (-OCH₂CH₃).
-
δ 166.5 ppm: Carbonyl carbon (C=O).
-
δ 128-133 ppm: Aromatic carbons.
-
δ 61.1 ppm: Methylene carbon (-OCH₂).
-
δ 14.3 ppm: Methyl carbon (-CH₃).
Safety Considerations
-
Concentrated Sulfuric Acid: Highly corrosive and a strong dehydrating agent.[10][11][12][13][14] Causes severe burns on contact with skin and eyes.[10][11][12][13][14] Reacts exothermically with water. Always add acid to water, never the reverse. Handle with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Benzoyl Chloride: Corrosive, a lachrymator (causes tearing), and moisture-sensitive.[15][16][17][18] It is harmful if swallowed, inhaled, or absorbed through the skin.[15][16] The reaction with water produces hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood.
-
Organic Solvents (Ethanol, Diethyl Ether, Dichloromethane): Flammable and volatile. Keep away from open flames and ignition sources. Use in a well-ventilated area.
-
General Precautions: Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when performing these experiments. Be familiar with the location and use of safety equipment such as fire extinguishers, safety showers, and eyewash stations.
References
- 1. chem.uoi.gr [chem.uoi.gr]
- 2. scribd.com [scribd.com]
- 3. Fischer Esterification: Synthesizing Mthis compound from Benzoic Acid — Adam Cap [adamcap.com]
- 4. quora.com [quora.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. This compound | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(93-89-0) 1H NMR [m.chemicalbook.com]
- 9. brainly.com [brainly.com]
- 10. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 11. icheme.org [icheme.org]
- 12. teck.com [teck.com]
- 13. ehs.com [ehs.com]
- 14. CCOHS: Sulfuric Acid [ccohs.ca]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. cdn.lasec.co.za [cdn.lasec.co.za]
- 17. carlroth.com [carlroth.com]
- 18. carlroth.com:443 [carlroth.com:443]
Unveiling the Essence: A Technical Guide to the Discovery and History of Ethyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl benzoate, a seemingly simple ester, possesses a rich history intertwined with the foundational principles of organic chemistry. This technical guide provides an in-depth exploration of its discovery, the evolution of its synthesis, and its metabolic fate. By delving into historical experimental protocols, presenting key quantitative data, and mapping its biological transformation, this document serves as a comprehensive resource for professionals in the scientific community. The content herein illuminates the journey of this compound from its early characterization to its modern applications, offering a deeper understanding of this versatile compound.
Introduction
This compound (C₉H₁₀O₂) is the ester formed from the condensation of benzoic acid and ethanol. It is a colorless liquid with a characteristic sweet, fruity, and slightly medicinal aroma, reminiscent of wintergreen or cherry. This aromatic compound is found naturally in various fruits such as apples, bananas, and cherries and is a component of some fragrances and artificial fruit flavors.[1] Industrially, it finds application as a flavoring agent, a fragrance component in perfumes and cosmetics, and as a solvent.[2][3] While its modern uses are well-documented, its historical discovery and the development of its synthesis provide a fascinating glimpse into the evolution of organic chemistry.
Discovery and Historical Context
While the exact date and individual credited with the first synthesis of this compound remain elusive in readily available literature, it is known to have been characterized by the late 19th century.[1] The broader context of its discovery lies in the systematic study of esters and the esterification reaction.
A pivotal moment in the history of ester synthesis was the work of French chemist Marcellin Berthelot and his student Léon Péan de Saint-Gilles in 1862. They conducted extensive studies on the reaction between acids and alcohols to form esters, establishing that the reaction is a reversible equilibrium.[4] Their meticulous work laid the groundwork for understanding the principles governing ester formation, a critical step towards the controlled synthesis of specific esters like this compound.
The most significant advancement in the practical synthesis of esters, including this compound, came in 1895 with the work of German chemists Emil Fischer and Arthur Speier. They discovered that the esterification of carboxylic acids with alcohols is efficiently catalyzed by a small amount of a strong acid, such as hydrochloric or sulfuric acid.[5][6] This method, now famously known as the Fischer-Speier esterification, became the standard for ester synthesis due to its simplicity and effectiveness.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a chemical entity requires a thorough characterization of its physical and spectroscopic properties. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₂ | |
| Molar Mass | 150.177 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Sweet, fruity, wintergreen, cherry, grape | |
| Density | 1.050 g/cm³ | |
| Melting Point | -34 °C | |
| Boiling Point | 211-213 °C | |
| Solubility in Water | 0.72 mg/mL | |
| log P (Octanol/Water Partition Coefficient) | 2.64 |
Table 2: Spectroscopic Data of this compound
| Spectroscopy Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR (Proton NMR) | Aromatic protons: ~7.3-8.0 ppm (multiplets); Methylene protons (-CH₂-): ~4.4 ppm (quartet); Methyl protons (-CH₃): ~1.4 ppm (triplet) | |
| ¹³C NMR (Carbon NMR) | Carbonyl carbon: ~166 ppm; Aromatic carbons: ~128-133 ppm; Methylene carbon (-CH₂-): ~61 ppm; Methyl carbon (-CH₃): ~14 ppm | (General textbook values) |
| Infrared (IR) Spectroscopy | C=O stretch: ~1720 cm⁻¹; C-O stretch: ~1270 cm⁻¹ and ~1100 cm⁻¹; Aromatic C-H stretch: ~3060 cm⁻¹ | (General textbook values) |
| Mass Spectrometry (MS) | Molecular ion (M⁺): m/z = 150; Key fragments: m/z = 122 (M - C₂H₄), m/z = 105 (C₆H₅CO⁺), m/z = 77 (C₆H₅⁺) | (General textbook values) |
Experimental Protocols
The synthesis of this compound has been a staple in organic chemistry education and research for over a century. The following sections provide a detailed look at the historical and modern experimental procedures.
Historical Synthesis: The Fischer-Speier Esterification (1895)
While the full text of the original 1895 publication by Fischer and Speier in Berichte der deutschen chemischen Gesellschaft is not readily accessible for direct quotation of the this compound synthesis, the general method they described for the esterification of various carboxylic acids with ethanol in the presence of an acid catalyst would have been as follows. It is important to note that this is a generalized reconstruction based on their described methodology.
Objective: To synthesize this compound from benzoic acid and ethanol using a catalytic amount of hydrochloric acid.
Reagents:
-
Benzoic acid
-
Absolute ethanol
-
Concentrated hydrochloric acid
Hypothetical Procedure based on Fischer and Speier's work:
-
A mixture of benzoic acid and a large excess of absolute ethanol would be prepared in a flask.
-
A small quantity of concentrated hydrochloric acid would be added as the catalyst.
-
The mixture would then be heated under reflux for several hours. The use of a reflux condenser was crucial to prevent the loss of the volatile ethanol.
-
After the reaction was deemed complete, the excess ethanol would be removed by distillation.
-
The remaining mixture would be diluted with water, causing the water-insoluble this compound to separate as an oily layer.
-
The crude this compound would be separated and washed with a dilute solution of sodium carbonate to remove any unreacted benzoic acid and the hydrochloric acid catalyst.
-
A final wash with water would be performed.
-
The product would be dried using a suitable drying agent, such as anhydrous calcium chloride.
-
The final purification would be achieved by distillation to obtain pure this compound.
Logical Workflow of the Fischer-Speier Esterification:
Caption: Fischer-Speier Esterification Workflow
Modern Laboratory Synthesis of this compound
Modern protocols for the synthesis of this compound are largely based on the Fischer-Speier method, with some refinements for safety and efficiency.
Objective: To prepare and purify this compound by the acid-catalyzed esterification of benzoic acid with ethanol.
Reagents and Equipment:
-
Benzoic acid (e.g., 10.0 g)
-
Ethanol (95% or absolute, e.g., 25 mL)
-
Concentrated sulfuric acid (catalyst, e.g., 1-2 mL)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (drying agent)
-
Diethyl ether (for extraction)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzoic acid and ethanol. Swirl to dissolve.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the mixture while swirling.
-
Reflux: Add a few boiling chips and assemble a reflux apparatus. Heat the mixture to a gentle reflux for approximately 1-2 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), and finally with brine.
-
-
Drying: Transfer the organic layer to a clean, dry flask and add anhydrous sodium sulfate. Swirl and let it stand until the liquid is clear.
-
Purification: Decant or filter the dried organic solution into a distillation flask. Remove the diethyl ether by simple distillation. Then, distill the remaining liquid to collect the pure this compound fraction (boiling point ~212 °C).
Signaling and Metabolic Pathways
This compound itself is not known to directly participate in specific cell signaling pathways in the manner of a signaling molecule or ligand. Its primary biological significance lies in its metabolism, which transforms it into compounds that are part of established biochemical pathways. The metabolic fate of this compound is a detoxification process aimed at increasing its water solubility to facilitate excretion.
The metabolism of this compound proceeds in two main phases:
-
Phase I: Hydrolysis: The ester bond of this compound is hydrolyzed by carboxylesterases, primarily in the liver, to yield benzoic acid and ethanol.[6] This is a crucial initial step as it breaks down the ester into its constituent acid and alcohol.
-
Phase II: Conjugation: The resulting benzoic acid undergoes conjugation with the amino acid glycine. This reaction, catalyzed by the enzyme glycine N-acyltransferase, forms N-benzoylglycine, more commonly known as hippuric acid.[7][8] This conjugation significantly increases the water solubility of the molecule. Hippuric acid is then efficiently eliminated from the body via the urine.[7] The ethanol produced is metabolized through the alcohol dehydrogenase pathway.
Metabolic Pathway of this compound:
Caption: Metabolic Fate of this compound
Conclusion
This compound, a compound appreciated for its pleasant aroma and flavor, holds a significant place in the history of organic chemistry. Its synthesis, particularly through the Fischer-Speier esterification, exemplifies a foundational reaction that has been a cornerstone of organic synthesis for over a century. While not a direct participant in cellular signaling, its metabolic pathway, leading to the formation and excretion of hippuric acid, illustrates a classic detoxification route for xenobiotic compounds. This technical guide has provided a comprehensive overview of the discovery, historical and modern synthesis, and biological processing of this compound, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The continued study of such seemingly simple molecules often reveals deeper connections to the fundamental principles of chemistry and biology.
References
- 1. technopharmchem.com [technopharmchem.com]
- 2. globalconference.info [globalconference.info]
- 3. researchgate.net [researchgate.net]
- 4. ewg.org [ewg.org]
- 5. aksci.com [aksci.com]
- 6. This compound | 93-89-0 | Benchchem [benchchem.com]
- 7. Physiology of Hippuric acid_Chemicalbook [chemicalbook.com]
- 8. Hippuric acid - Wikipedia [en.wikipedia.org]
Ethyl benzoate safety data sheet (SDS) information
An In-depth Technical Guide to the Safety of Ethyl Benzoate
This compound (CAS No. 93-89-0) is an ester formed from the condensation of benzoic acid and ethanol.[1] It is a colorless liquid with a fruity odor, utilized as a flavoring agent, a component in fragrances, and a solvent in organic synthesis.[2][3] This guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its safe handling and use in experimental and manufacturing settings.
| Property | Value | Source |
| Molecular Formula | C9H10O2 | [2][4][5] |
| Molar Mass | 150.17 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | [1][2] |
| Odor | Fruity, sweet, wintergreen-like | [1][2] |
| Melting Point | -34 °C (-29 °F) | [1][2][3] |
| Boiling Point | 211-213 °C (412-415 °F) | [1][2][5] |
| Flash Point | 82-88 °C (180-190.4 °F) (closed cup) | [5][6] |
| Density | 1.045 - 1.050 g/cm³ at 25 °C | [1][2][7] |
| Vapor Pressure | 0.267 mmHg at 25 °C | [6] |
| Vapor Density | 5.17 (Air = 1) | [2][5] |
| Water Solubility | Insoluble / 0.72 mg/mL | [1][2][3] |
| Solubility | Miscible with most organic solvents | [1][2][3] |
| log P (n-octanol/water) | 2.64 | [1][3][6] |
| Auto-ignition Temp. | 490 °C (914 °F) | [5] |
Toxicological Data
Toxicological data is essential for assessing the potential health hazards associated with exposure to this compound. The primary acute toxicity value available is the oral LD50 in rats.
| Parameter | Value | Species | Remarks |
| Acute Oral Toxicity (LD50) | 2100 mg/kg | Rat | Behavioral effects (muscle weakness), respiratory issues (dyspnea), and effects on skin/hair were observed.[4][5][8] |
| Dermal Toxicity (LD50) | Non-toxic | Rabbit | [6] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.
-
GHS Classification: According to some safety data sheets, this compound is classified as a Category 4 Flammable liquid and a Category 2 Aquatic Hazard (acute and chronic).[7][8] However, many suppliers report that the chemical does not meet the criteria for GHS hazard classification.[3]
-
Potential Health Effects:
The following diagram illustrates the GHS classification and the corresponding hazard communication elements for this compound where a hazard has been identified.
Caption: GHS Hazard Communication for this compound.
First Aid Measures
In case of exposure, the following first aid measures should be taken:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8][9]
-
Skin Contact: Immediately flush skin with plenty of water and soap for at least 15 minutes while removing contaminated clothing.[6][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][9]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[4][10][11]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water.[6]
-
Hazards from Combustion: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[5][10]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[5][6]
Handling and Storage
-
Handling: Wear appropriate personal protective equipment. Avoid contact with eyes, skin, and clothing. Use only in a well-ventilated area. Keep away from heat, sparks, and open flames. Ground all equipment containing the material.[5][10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][10] Store away from incompatible materials such as strong oxidizing agents.[6][9]
Experimental Protocols
Detailed experimental protocols for the toxicological data cited in safety data sheets are not typically provided. The LD50 value of 2100 mg/kg in rats was likely determined following a standardized protocol, such as the OECD Guideline for the Testing of Chemicals, Section 4, No. 401 ("Acute Oral Toxicity") or No. 420 ("Acute Oral Toxicity - Fixed Dose Procedure").
These protocols generally involve:
-
Animal Selection: Using a specific strain of laboratory rats (e.g., Wistar or Sprague-Dawley), fasted before administration.
-
Dose Administration: Administering the substance (this compound) orally via gavage at various dose levels to different groups of animals.
-
Observation: Observing the animals for a set period (typically 14 days) for signs of toxicity and mortality.
-
Data Analysis: Using statistical methods to calculate the LD50, which is the dose estimated to be lethal to 50% of the tested animals.
Chemical Safety Assessment Workflow
The safety data provided in an SDS is part of a broader chemical safety assessment process. This workflow ensures that chemical risks are systematically evaluated and managed.
Caption: General workflow for a chemical safety assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. directpcw.com [directpcw.com]
- 7. aksci.com [aksci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. technopharmchem.com [technopharmchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. chembk.com [chembk.com]
Methodological & Application
Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ethyl benzoate via the Fischer esterification of benzoic acid with ethanol. Fischer esterification is a cornerstone acid-catalyzed reaction for producing esters, which are significant intermediates and products in the pharmaceutical, fragrance, and flavor industries.[1][2] The protocols herein cover both traditional reflux heating and modern microwave-assisted methods. This guide includes comprehensive methodologies, data presentation in tabular format for easy comparison, and visual diagrams of the reaction mechanism and experimental workflow to ensure clarity and reproducibility. The reversible nature of the reaction is addressed, emphasizing strategies like using an excess of alcohol to drive the reaction to completion and maximize yield.[3][4]
Reaction Principle and Mechanism
Fischer esterification is the process of forming an ester by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[5] The reaction between benzoic acid and ethanol yields this compound and water.
Overall Reaction: C₆H₅COOH (Benzoic Acid) + CH₃CH₂OH (Ethanol) ⇌ C₆H₅COOCH₂CH₃ (this compound) + H₂O[1]
The reaction is an equilibrium process.[6] To achieve a high yield of the ester, the equilibrium must be shifted to the product side. This is typically accomplished by using a large excess of one of the reactants, usually the less expensive alcohol, or by removing water as it is formed.[4][5]
The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic.[1][3]
-
Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6]
-
Elimination of Water: The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester.[6]
-
Deprotonation: The final step is the deprotonation of the intermediate, which regenerates the acid catalyst and yields the final ester product.[3]
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
This protocol details the synthesis of this compound using traditional reflux heating. It is a reliable method, though it requires longer reaction times compared to microwave-assisted techniques.
Materials and Reagents
| Compound | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 10.0 g | 0.082 |
| Ethanol (Absolute) | C₂H₆O | 46.07 | 25 mL | 0.428 |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 3.0 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 5% aq. sol. | - |
| Sodium Chloride | NaCl | 58.44 | Saturated aq. sol. | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Boiling chips
-
Distillation apparatus
-
pH paper
Procedure
-
Reaction Setup: Place 10.0 g of benzoic acid and 25 mL of absolute ethanol into a 100 mL round-bottom flask.[2]
-
Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the mixture while swirling.[4] The mixture will heat up.
-
Reflux: Add a few boiling chips, attach the reflux condenser, and heat the mixture to a gentle reflux for 60-90 minutes.[2][7]
-
Isolation: Allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a 250 mL separatory funnel containing 50-75 mL of cold water.[2][4]
-
Extraction: Rinse the reaction flask with about 35 mL of diethyl ether and add this to the separatory funnel.[4] Stopper the funnel and shake gently, venting frequently to release pressure. Allow the layers to separate and drain the lower aqueous layer.
-
Washing:
-
Wash the organic layer with 25 mL of water and discard the aqueous layer.[8]
-
Next, wash the organic layer with two 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted benzoic acid.[4] Shake carefully as CO₂ gas will be evolved.[9] Check the pH of the aqueous wash to ensure it is basic.
-
Finally, wash the organic layer with 25 mL of saturated sodium chloride (brine) solution to aid in removing dissolved water.[8]
-
-
Drying: Transfer the ether layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate until it no longer clumps.[8] Let it stand for 10-15 minutes.
-
Purification: Decant or filter the dried ether solution into a clean, pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator or by simple distillation. The remaining liquid is the crude this compound. Further purification can be achieved by vacuum distillation.
Protocol 2: Microwave-Assisted Synthesis
This method significantly reduces reaction time by using a sealed-vessel microwave reactor, which allows the reaction to be performed at temperatures above the solvent's boiling point.[10]
Materials and Reagents
| Compound | Formula | Molar Mass ( g/mol ) | Amount |
| 4-Fluoro-3-nitrobenzoic acid* | C₇H₄FNO₄ | 185.11 | 0.25 g |
| Ethanol | C₂H₆O | 46.07 | 1.0 mL |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | ~3 µL (4%) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed |
| Sodium Bisulfite | NaHSO₃ | 104.06 | Saturated aq. sol. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
| Note: This specific protocol was optimized for a substituted benzoic acid but is adaptable for benzoic acid itself.[10] |
Equipment
-
Single-mode microwave reactor with 3 mL reaction vessels
-
Standard laboratory glassware for work-up
Procedure
-
Reaction Setup: In a 3 mL microwave reaction vessel, combine 0.25 g of the benzoic acid derivative, 1.0 mL of ethanol, and 4% concentrated H₂SO₄.[10]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 130°C) for a total of 15 minutes, potentially in intervals (e.g., 3 cycles of 5 minutes).[10]
-
Isolation and Work-up: After the reaction is complete and the vessel has cooled, evaporate the excess ethanol under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate. Wash the organic layer with a saturated sodium bisulfite (NaHSO₃) solution and then dry it over anhydrous sodium sulfate.[10]
-
Final Product: Filter off the drying agent and evaporate the solvent to obtain the final ester product.
Data Presentation
Comparison of Reaction Conditions and Yields
| Method | Catalyst | Alcohol | Temperature | Time | Yield | Reference |
| Conventional Reflux | H₂SO₄ | Methanol (excess) | Reflux (~65°C) | 30 min | ~75% (isolated) | [4] |
| Conventional Reflux | H₂SO₄ | Ethanol (excess) | Reflux (~78°C) | 2 hours | 95% | [11] |
| Microwave (Sealed) | H₂SO₄ | Ethanol | 130°C | 15 min | >80%* | [10] |
| Conventional Reflux | Deep Eutectic Solvent | Ethanol | 75°C | - | 88.4% (conversion) | [12] |
| Yield reported for a substituted benzoic acid. |
Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Benzoic Acid | 122.12 | 249 | 122 | 1.266 |
| Ethanol | 46.07 | 78 | -114 | 0.789 |
| This compound | 150.17 | 212 | -34 | 1.045 |
| Sulfuric Acid | 98.08 | 337 | 10 | 1.840 |
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzoic Acid: Causes skin and serious eye irritation.[13][14] Avoid inhalation of dust.
-
Sulfuric Acid (Concentrated): Extremely corrosive and causes severe skin burns and eye damage.[13][15] Handle with extreme care and add slowly to the reaction mixture to avoid splashing. In case of contact, wash immediately with copious amounts of water.[7]
-
Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air.[7] Work away from any potential ignition sources.
-
Sodium Bicarbonate Wash: This step produces carbon dioxide (CO₂) gas, which can cause pressure buildup in the separatory funnel. Vent the funnel frequently and carefully.[9]
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. docsity.com [docsity.com]
- 3. byjus.com [byjus.com]
- 4. studylib.net [studylib.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.uoi.gr [chem.uoi.gr]
- 8. scribd.com [scribd.com]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. researchgate.net [researchgate.net]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. smartlabs.co.za [smartlabs.co.za]
Application Note: Acid-Catalyzed Synthesis of Ethyl Benzoate via Fischer Esterification
Abstract
This document provides a detailed overview of the acid-catalyzed synthesis of ethyl benzoate, a common fragrance and flavor agent, through the Fischer esterification of benzoic acid and ethanol. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This application note outlines the reaction mechanism, provides a comprehensive experimental protocol, and presents a summary of quantitative data from various synthetic approaches.
Introduction
This compound is an ester with a characteristic fruity odor, commonly used in the food and cosmetic industries. Its synthesis is a classic example of the Fischer esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction equilibrium can be manipulated to favor the formation of the ester by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed. Common acid catalysts for this reaction include concentrated sulfuric acid and p-toluenesulfonic acid.
Reaction Mechanism
The acid-catalyzed esterification of benzoic acid with ethanol proceeds through a series of equilibrium steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack.
-
Nucleophilic Attack by Ethanol: The alcohol (ethanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.
Diagram of the Fischer Esterification Mechanism:
Application Notes and Protocols for Ethyl Benzoate Synthesis via Dean-Stark Azeotropic Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl benzoate is an ester widely utilized as a flavoring agent, a component in perfumery, and a precursor in the synthesis of various pharmaceuticals and other organic compounds. A common and effective method for its preparation is the Fischer esterification of benzoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid. This reversible reaction produces this compound and water. To drive the equilibrium towards the formation of the ester and achieve high yields, the water produced during the reaction must be continuously removed. The Dean-Stark apparatus is an elegant and efficient piece of laboratory glassware designed for this purpose, enabling the azeotropic removal of water from the reaction mixture.[1][2][3]
This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound using a Dean-Stark apparatus.
Principle of the Dean-Stark Apparatus in this compound Synthesis
The Fischer esterification is an equilibrium-limited reaction:
Benzoic Acid + Ethanol ⇌ this compound + Water
According to Le Châtelier's principle, the removal of a product will shift the equilibrium to the right, favoring the formation of more products. The Dean-Stark apparatus facilitates the removal of water through azeotropic distillation.[1][2] In this setup, an inert organic solvent, typically toluene or cyclohexane, which forms a low-boiling azeotrope with water, is added to the reaction mixture.
As the mixture is heated to reflux, the vapor phase consists of the azeotrope of the solvent and water, along with the alcohol. These vapors ascend into the reflux condenser, where they liquefy. The condensate then drips into the graduated collection tube of the Dean-Stark trap. Due to the immiscibility and density difference between water and the organic solvent, two distinct layers form in the collection tube. The denser aqueous layer settles at the bottom, while the less dense organic solvent layer overflows and returns to the reaction flask, allowing the reaction to proceed to completion with a significantly higher yield.
Experimental Protocol
This protocol details the synthesis of this compound from benzoic acid and ethanol using a Dean-Stark apparatus with toluene as the azeotropic solvent.
Materials:
-
Benzoic Acid
-
Ethanol (absolute)
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add benzoic acid, absolute ethanol, and toluene in the quantities specified in Table 1.
-
Carefully and slowly add the catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Add a few boiling chips to ensure smooth boiling.
-
Assemble the Dean-Stark apparatus and the reflux condenser on top of the round-bottom flask. Ensure all joints are properly sealed.
-
-
Azeotropic Distillation:
-
Begin heating the mixture to a gentle reflux using a heating mantle or oil bath.
-
Continue heating and observe the collection of the water-toluene azeotrope in the graduated arm of the Dean-Stark trap.
-
The reaction is considered complete when the theoretical amount of water has been collected, or when no more water is observed to be collecting in the trap. This typically takes several hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted benzoic acid. (Caution: CO₂ evolution may cause pressure build-up in the separatory funnel. Vent frequently.)
-
Saturated sodium chloride (brine) solution to aid in the separation of the layers and remove residual water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent from the organic solution.
-
Remove the toluene and any excess ethanol using a rotary evaporator or by simple distillation.
-
The crude this compound can be further purified by fractional distillation under reduced pressure to obtain the final product.
-
Quantitative Data Summary
The following table summarizes typical quantities and conditions for the synthesis of this compound using a Dean-Stark apparatus.
| Parameter | Value | Reference |
| Reactants | ||
| Benzoic Acid | 12.2 g (0.1 mol) | |
| Ethanol | 27.6 g (35 mL, 0.6 mol) | |
| Toluene | 50-100 mL | General Practice |
| Catalyst | ||
| Conc. Sulfuric Acid | 1.0 mL | [4] |
| Reaction Conditions | ||
| Temperature | Reflux (boiling point of toluene) | [3] |
| Reaction Time | 2-4 hours (or until water collection ceases) | [4] |
| Expected Yield | ||
| Theoretical Yield | 15.02 g | Calculated |
| Typical Actual Yield | 12.0 - 13.5 g (80-90%) | [1] |
Visualizations
Fischer Esterification of Benzoic Acid
Caption: Reaction scheme for the Fischer esterification of benzoic acid.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
References
Ethyl Benzoate: A Versatile Solvent for Organic Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl benzoate, an ester derived from benzoic acid and ethanol, is a colorless, aromatic liquid that has found increasing utility as a solvent in a variety of organic reactions. Its favorable physical and chemical properties, including a high boiling point and good solvency for a range of organic compounds, make it a viable alternative to more traditional solvents. These notes provide an overview of its applications, detailed experimental protocols, and safety information.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. Its high boiling point makes it suitable for reactions requiring elevated temperatures, while its miscibility with most organic solvents allows for its use in a wide array of reaction systems.
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molar Mass | 150.17 g/mol |
| Appearance | Colorless liquid |
| Odor | Pleasant, fruity |
| Density | 1.045 g/cm³ at 25 °C |
| Melting Point | -34 °C |
| Boiling Point | 212 °C |
| Flash Point | 93 °C |
| Solubility in water | Sparingly soluble |
| Solubility in organic solvents | Miscible with ethanol, ether, chloroform, and other common organic solvents. |
Applications in Organic Synthesis
This compound's utility as a solvent spans several classes of organic reactions. Its ester functionality is generally stable under neutral and acidic conditions, and its aromatic nature can influence reaction pathways.
Fischer Esterification
This compound can serve as a solvent for the esterification of other carboxylic acids, particularly when a high-boiling solvent is required to drive the reaction to completion by removing water azeotropically.
Logical Workflow for Solvent Selection
Caption: Workflow for considering this compound as a reaction solvent.
Experimental Protocol: Synthesis of n-Butyl Acetate
This protocol describes the use of this compound as a high-boiling solvent to facilitate the esterification of acetic acid with n-butanol.
-
Materials:
-
Glacial acetic acid (1.0 equiv)
-
n-Butanol (1.2 equiv)
-
Sulfuric acid (catalytic amount, ~0.02 equiv)
-
This compound (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Apparatus:
-
Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser
-
Heating mantle
-
Separatory funnel
-
-
Procedure:
-
To a 250 mL round-bottom flask, add glacial acetic acid, n-butanol, and this compound.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux.
-
Continue refluxing until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Remove the this compound solvent under reduced pressure. The desired n-butyl acetate can be further purified by fractional distillation.
-
| Reactant/Product | Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid / n-Butanol | 1 : 1.2 | ~120-130 | 2-4 | >90 |
Grignard Reactions
While ethers are the conventional solvents for Grignard reactions, this compound can be used as a reactant-solvent in specific cases, such as the synthesis of triphenylmethanol from phenylmagnesium bromide. In this scenario, this compound serves as the electrophile.
Reaction Pathway: Synthesis of Triphenylmethanol
Caption: Reaction pathway for the synthesis of triphenylmethanol.
Experimental Protocol: Synthesis of Triphenylmethanol
This protocol details the reaction of phenylmagnesium bromide with this compound.
-
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether (for Grignard reagent preparation)
-
This compound (1.0 equiv)
-
10% Sulfuric acid
-
Petroleum ether
-
-
Apparatus:
-
Three-necked round-bottom flask equipped with a dropping funnel, reflux condenser with a drying tube, and a magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a dry three-necked flask, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction. Once initiated, add the remaining bromobenzene solution at a rate to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with this compound: Cool the Grignard reagent to room temperature. Add a solution of this compound in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, reflux the mixture for 1 hour.
-
Workup: Cool the reaction mixture in an ice bath and slowly add 10% sulfuric acid to hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the diethyl ether by rotary evaporation. The crude triphenylmethanol can be recrystallized from a suitable solvent like petroleum ether.
-
| Reactant | Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound / Phenylmagnesium Bromide | 1 : 2.2 | 35 (refluxing ether) | 1.5 | ~85-95 |
This compound as a Green Solvent
This compound is considered a greener solvent alternative to some conventional aromatic solvents like toluene and benzene due to its lower toxicity and biodegradability. Its high boiling point and low vapor pressure also reduce volatile organic compound (VOC) emissions.
Comparison with Common Solvents
| Solvent | Boiling Point (°C) | Density (g/cm³) | Toxicity |
| This compound | 212 | 1.045 | Low |
| Toluene | 111 | 0.867 | Moderate |
| Benzene | 80 | 0.877 | High (Carcinogen) |
| Xylene | ~140 | ~0.86 | Moderate |
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. It is an irritant to the eyes and skin.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or in a fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Disclaimer: The protocols and information provided are for guidance only. All experiments should be conducted with appropriate safety measures and by qualified personnel.
Ethyl Benzoate: A Keystone in Modern Fragrance Formulation
Application Notes and Protocols for Researchers and Drug Development Professionals
Ethyl benzoate, an ester of benzoic acid and ethanol, is a versatile aromatic compound with a significant role in the art and science of fragrance creation. Its characteristic sweet, fruity, and slightly floral scent profile makes it a valuable ingredient for researchers, scientists, and drug development professionals in the fragrance industry. These application notes provide a comprehensive overview of its utility, supported by detailed experimental protocols for its evaluation in fragrance formulations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in fragrance formulation. This data informs its behavior within a fragrance matrix, including its volatility, solubility, and stability.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Odor Profile | Sweet, fruity, with notes of wintergreen, cherry, and grape.[1][2] | |
| Boiling Point | 211–213°C | [1] |
| Melting Point | -34°C | [3] |
| Density | ~1.05 g/cm³ | [1] |
| Vapor Pressure | 0.3 mmHg at 25°C | [1] |
| Flash Point | 96°C | [1] |
| Solubility | Soluble in alcohols, ethers, and most organic solvents; slightly soluble in water.[1][4] | |
| CAS Number | 93-89-0 | [1] |
Applications in Fragrance Formulation
This compound's unique olfactory characteristics and physical properties lend it to a variety of applications within a fragrance composition.
-
Modifier and Amplifier: this compound is frequently employed to modify and enhance existing fragrance accords. Its fruity and sweet notes can lift and brighten heavy floral or oriental compositions, adding a modern and vibrant dimension. It acts as a powerful floral amplifier, particularly in ylang-ylang and tuberose accords.[5]
-
Fixative: With its relatively low vapor pressure and high boiling point, this compound can act as a mid-to-base note fixative.[6] It helps to prolong the evaporation of more volatile top notes, leading to a more linear and longer-lasting fragrance experience on the skin.
-
Blending and Masking: The pleasant and versatile aroma of this compound makes it an excellent blending agent, helping to harmonize disparate fragrance notes and create a more cohesive scent profile. It can also be used to mask undesirable odors of other raw materials in a formulation.
-
Creation of Fruity and Floral Accords: this compound is a key building block in the creation of various fruity and floral accords. It is particularly effective in developing cherry, grape, and berry notes, as well as adding a sweet, fruity nuance to white floral compositions.
The following diagram illustrates the logical relationship of fragrance notes and the typical placement of this compound.
Experimental Protocols
To rigorously evaluate the performance of this compound in a fragrance formulation, a combination of sensory and analytical techniques should be employed.
Sensory Analysis: Olfactory Evaluation
Objective: To assess the olfactory impact of this compound on a fragrance formulation, including its effect on the overall scent profile, intensity, and longevity.
Methodology:
-
Panelist Selection: A panel of at least 10-15 trained sensory assessors should be selected. Panelists should be screened for their ability to detect and describe different fragrance notes.
-
Sample Preparation:
-
Prepare a control fragrance formulation without this compound.
-
Prepare one or more test formulations with varying concentrations of this compound (e.g., 0.5%, 1.0%, 2.0% w/w).
-
The fragrance concentrates should be diluted in an appropriate solvent (e.g., ethanol) to a final concentration suitable for application (typically 10-20%).
-
Samples should be coded to prevent bias.
-
-
Evaluation Procedure:
-
Fragrance samples are applied to smelling strips (blotters) or directly onto the skin of the panelists.
-
Panelists evaluate the samples at different time intervals (e.g., immediately after application, after 15 minutes, 1 hour, 4 hours, and 8 hours) to assess the evolution of the fragrance.
-
Panelists are asked to rate the intensity of the fragrance and describe the olfactory characteristics using a standardized vocabulary.
-
A hedonic scale (e.g., 1-9, where 1 = dislike extremely and 9 = like extremely) can be used to assess the overall liking of the fragrance.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA, t-tests) is used to determine if there are significant differences in the sensory attributes between the control and test formulations.
The following diagram outlines the workflow for the sensory evaluation of a fragrance containing this compound.
Analytical Technique: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantitatively measure the concentration of this compound and other volatile compounds in the headspace above a fragrance sample over time. This provides insights into its volatility and diffusion characteristics.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler is required.
-
Sample Preparation:
-
A known amount of the fragrance formulation is placed in a headspace vial.
-
The vial is sealed and incubated at a controlled temperature (e.g., 37°C) to simulate skin temperature.
-
-
Headspace Sampling:
-
After a defined equilibration time, a sample of the headspace gas is automatically injected into the GC-MS system.
-
Sampling is repeated at different time points to monitor the change in the concentration of volatiles over time.
-
-
GC-MS Analysis:
-
The volatile compounds are separated on a capillary column and identified based on their mass spectra and retention times.
-
The concentration of each compound, including this compound, can be quantified using an internal or external standard method.
-
-
Data Analysis: The data is used to create a volatility profile for the fragrance, showing how the concentration of each component in the headspace changes over time. This can be correlated with the sensory perception of the fragrance's evolution.
Stability Testing
Objective: To evaluate the physical and chemical stability of a fragrance formulation containing this compound under various environmental conditions.
Methodology:
-
Sample Preparation: The fragrance formulation is packaged in its intended final container.
-
Storage Conditions: Samples are stored under a range of conditions to simulate different environmental stresses:
-
Accelerated Stability: High temperature (e.g., 40°C, 45°C) and high humidity (e.g., 75% RH) for a period of 3-6 months.[7]
-
Real-Time Stability: Room temperature (e.g., 25°C / 60% RH) for the intended shelf life of the product (e.g., 12, 24, 36 months).[7]
-
Light Exposure: Exposure to controlled UV and visible light to assess photosensitivity.
-
Freeze-Thaw Cycles: Repeated cycling between low and high temperatures (e.g., -10°C to 25°C) to assess the impact of temperature fluctuations.[8]
-
-
Evaluation Parameters: At specified time points, the samples are evaluated for any changes in:
-
Appearance: Color, clarity, and presence of any precipitation.
-
Odor: Any significant changes in the scent profile.
-
Physicochemical Properties: pH, viscosity, and specific gravity.
-
Chemical Composition: GC-MS analysis can be used to detect any degradation of fragrance ingredients or the formation of new compounds.
-
-
Data Analysis: The results are used to determine the shelf life of the fragrance and to ensure that the formulation remains stable and safe for consumer use.
Safety and Regulatory Considerations
This compound is generally recognized as safe (GRAS) for use as a flavoring agent by the U.S. Food and Drug Administration (FDA).[9] In fragrance applications, its use is subject to the guidelines and recommendations of the International Fragrance Association (IFRA). It is important for formulators to adhere to the latest IFRA standards to ensure the safety of the final product. This compound is not classified as a skin sensitizer at typical use levels.[5]
Conclusion
This compound is a valuable and versatile ingredient in the perfumer's palette. Its sweet, fruity-floral character, combined with its fixative properties, makes it a key component in a wide range of fragrance types. A comprehensive understanding of its chemical and physical properties, coupled with rigorous sensory and analytical testing, is essential for its successful application in the development of innovative and high-performing fragrances. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound in fragrance formulations, enabling researchers and developers to harness its full potential.
References
- 1. This compound | C9H10O2 | CAS 93-89-0 - Star Chem – Industrial Cleaning and Hygiene Solutions [starkimya.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound = 99 93-89-0 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. candle-shack.com [candle-shack.com]
- 6. usa.eightandbob.com [usa.eightandbob.com]
- 7. certifiedcosmetics.com [certifiedcosmetics.com]
- 8. iltusa.com [iltusa.com]
- 9. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Ethyl Benzoate as a Food Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical information and detailed experimental protocols for the use of ethyl benzoate as a food flavoring agent. This document is intended to guide researchers, scientists, and professionals in drug development in understanding its applications, sensory evaluation, analytical determination, safety assessment, and stability.
Introduction to this compound as a Flavoring Agent
This compound is an ester of benzoic acid and ethanol, characterized by a pleasant, fruity, and slightly medicinal aroma.[1] It occurs naturally in various fruits such as apples, bananas, and cherries, and is also found in alcoholic beverages, tea, and dairy products.[1] Synthetically produced this compound is widely used as a flavoring agent in the food industry to impart or enhance fruity notes in products like beverages, candies, and baked goods. Its use is approved by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Flavor and Extract Manufacturers Association (FEMA), which has designated it as Generally Recognized as Safe (GRAS).[2][3]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Sweet, fruity, medicinal | [1] |
| Boiling Point | 212 °C | |
| Melting Point | -34 °C | |
| Solubility | Almost insoluble in water, miscible with most organic solvents | [1] |
| CAS Number | 93-89-0 | [2] |
| FEMA Number | 2422 | [2] |
Applications in Food Products
This compound is utilized across a wide range of food categories. The FEMA GRAS list provides typical use levels for this compound in various food products.
Table of Typical Use Levels of this compound in Food Categories
| Food Category | Typical Use Level (ppm) | Maximum Use Level (ppm) |
| Alcoholic Beverages | 10 | 15 |
| Baked Goods | 21 | 36 |
| Non-alcoholic Beverages | 9 | 16 |
| Chewing Gum | 110 | 330 |
| Hard Candy | 30 | 56 |
| Soft Candy | 20 | 35 |
| Gelatins and Puddings | 11 | 20 |
| Ice Cream, Ices | 11 | 20 |
Data sourced from FEMA GRAS publications. Actual use levels should be determined based on sensory evaluation and product formulation.
Experimental Protocols
Sensory Evaluation Protocols
Sensory analysis is critical to determine the optimal concentration of this compound and its impact on the final product's flavor profile. The following are standard sensory evaluation protocols.
The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[4][5]
Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a food matrix (e.g., a beverage).
Materials:
-
Control sample (without this compound)
-
Test sample (with a specified concentration of this compound)
-
Identical, odor-free sample cups, coded with random three-digit numbers
-
Water and unsalted crackers for palate cleansing
-
A panel of at least 20-40 trained or consumer panelists[6]
-
A quiet, well-ventilated sensory evaluation room
Procedure:
-
Sample Preparation:
-
Prepare a batch of the base product (e.g., a simple sugar-water solution or unflavored beverage).
-
Divide the batch into two halves. One half will be the control (Sample A).
-
To the other half, add a specific concentration of this compound to create the test sample (Sample B). Ensure thorough mixing. The concentration should be based on intended use levels.
-
-
Test Setup:
-
For each panelist, present three coded samples in a randomized order. Two samples will be identical, and one will be different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[5]
-
The order of presentation should be balanced across all panelists.
-
-
Evaluation:
-
Instruct panelists to taste the samples from left to right.[5]
-
Ask panelists to identify the "odd" or "different" sample.
-
Panelists should cleanse their palate with water and crackers between samples.
-
-
Data Analysis:
-
Tally the number of correct identifications.
-
Use a statistical table for triangle tests (or statistical software) to determine if the number of correct answers is statistically significant at a chosen confidence level (typically p < 0.05).
-
The paired comparison test is used to determine which of two samples has a greater intensity of a specific attribute or is preferred.[7][8]
Objective: To determine if a sample with this compound is perceived as having a more intense fruity aroma compared to a control sample.
Materials:
-
Control sample (Sample A)
-
Test sample (with this compound, Sample B)
-
Identical, coded sample cups
-
Water and unsalted crackers
-
A panel of at least 20-40 panelists
-
Sensory evaluation room
Procedure:
-
Sample Preparation: Prepare samples as described in the triangle test protocol.
-
Test Setup:
-
Present each panelist with two coded samples, one of each type (A and B).
-
The order of presentation (AB and BA) should be randomized and balanced across panelists.
-
-
Evaluation:
-
Instruct panelists to evaluate both samples.
-
Ask a specific question, such as "Which sample has a more intense fruity aroma?".
-
-
Data Analysis:
-
Count the number of times each sample was chosen.
-
Use a binomial table or a chi-square test to determine if there is a statistically significant difference in the perceived intensity of the fruity aroma between the two samples.
-
Analytical Chemistry Protocol: Determination by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the identification and quantification of volatile flavor compounds like this compound in food matrices.[1][9]
Objective: To quantify the concentration of this compound in a beverage sample.
Equipment and Reagents:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Headspace autosampler
-
DB-5 or equivalent capillary column
-
Helium (carrier gas)
-
This compound analytical standard
-
Ethanol (solvent)
-
Volumetric flasks, pipettes, and syringes
-
Centrifuge
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in ethanol.
-
Create a series of working standards by diluting the stock solution with ethanol to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50 mg/L).
-
-
Sample Preparation:
-
For a clear beverage, dilute the sample with ethanol (e.g., a 1:10 dilution). For more complex matrices, a liquid-liquid extraction may be necessary.
-
If the sample contains suspended solids, centrifuge and use the supernatant.
-
Transfer a known volume of the prepared sample into a headspace vial.
-
-
GC-MS Analysis:
-
GC Conditions (example):
-
Injector temperature: 250°C
-
Oven program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier gas flow: 1 mL/min (Helium)
-
-
Headspace Conditions (example):
-
Oven temperature: 80°C
-
Incubation time: 20 minutes
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Scan mode: Full scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 105, 77, 150).
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
In Vitro Toxicology Protocol: Cytotoxicity Assay
In vitro cytotoxicity assays are used as an initial screening to assess the potential toxicity of a substance on cultured cells.[10] The MTT assay is a common colorimetric assay for assessing cell metabolic activity.
Objective: To evaluate the potential cytotoxicity of this compound on a human cell line (e.g., HepG2, a human liver cancer cell line, or Caco-2, a human colon adenocarcinoma cell line).
Materials:
-
HepG2 or Caco-2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (DMSO) as a solvent for this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 or Caco-2 cells to about 80% confluency.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the cell culture medium to achieve a range of final concentrations for testing (e.g., 10, 50, 100, 500, 1000 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a negative control (medium only).
-
Incubate the cells for 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control cells.
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Stability Testing Protocol
Stability testing is essential to ensure that the flavoring agent remains effective and safe throughout the product's shelf life.
Objective: To assess the stability of this compound in a food matrix under specified storage conditions.
Materials:
-
Test product containing a known initial concentration of this compound.
-
Control product without this compound.
-
Storage chambers with controlled temperature and humidity (e.g., 25°C/60% RH for real-time, 40°C/75% RH for accelerated).
-
Analytical instrumentation for quantification (e.g., HPLC or GC-MS).[11]
Procedure:
-
Sample Preparation and Storage:
-
Prepare multiple units of the test product.
-
Store the samples in the designated stability chambers.
-
-
Testing Schedule:
-
Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months for real-time studies; 0, 1, 2, 3, 6 months for accelerated studies).
-
-
Analysis:
-
At each time point, analyze the concentration of this compound using a validated analytical method (e.g., the GC-MS protocol described above).
-
Conduct sensory evaluation (e.g., triangle test) to determine if any changes in flavor are perceivable.
-
Monitor for the appearance of any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound over time to determine its degradation kinetics and predict the shelf life of the flavor in the product.
-
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound in humans.
Experimental Workflow for Sensory Evaluation
Caption: General workflow for sensory discrimination testing.
Logical Relationship for GRAS Assessment
Caption: Key considerations for a GRAS determination.
References
- 1. gcms.cz [gcms.cz]
- 2. femaflavor.org [femaflavor.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. CN104311414A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Molecular Physicochemical Properties of Selected Pesticides as Predictive Factors for Oxidative Stress and Apoptosis-Dependent Cell Death in Caco-2 and HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Potassium Benzoate Induced Cytotoxicity via Alteration of Gene Expression-Associated Apoptosis and Cell Cycle Genes in Tumor Cell Lines [eajbsc.journals.ekb.eg]
- 10. chem.uoi.gr [chem.uoi.gr]
- 11. fsis.usda.gov [fsis.usda.gov]
High-Performance Liquid Chromatography (HPLC) of Ethyl Benzoate: Application Notes and Protocols
This document provides detailed application notes and protocols for the analysis of ethyl benzoate using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development and quality control who are involved in the quantitative analysis of this compound.
Introduction
This compound (C₉H₁₀O₂) is an ester of benzoic acid and ethanol, commonly used as a flavoring agent, fragrance component, and preservative in various products, including food, beverages, and cosmetics. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. Reversed-phase HPLC with UV detection is a widely adopted, robust, and sensitive method for this purpose.
This note details a standard reversed-phase HPLC method for the determination of this compound, providing a comprehensive protocol from sample preparation to data analysis.
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound Quantification
This protocol describes a simple and rapid isocratic method suitable for routine quality control of samples where this compound is a primary component and the sample matrix is relatively simple.
1. Instrumentation and Materials
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound analytical standard (≥99.0% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Methanol (for sample preparation)
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (50:50, v/v). Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These will be used to construct a calibration curve.
3. Sample Preparation
-
Liquid Samples (e.g., beverages, liquid formulations): Dilute a known volume or weight of the sample with the mobile phase to bring the expected this compound concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Solid or Semi-Solid Samples (e.g., creams, gels): Accurately weigh a portion of the sample and extract the this compound with a suitable solvent like methanol. This may involve sonication or vortexing to ensure complete extraction. Centrifuge the extract to remove insoluble matter, then dilute the supernatant with the mobile phase to the desired concentration. Filter the final solution through a 0.45 µm syringe filter.[1]
4. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the isocratic analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Detection | UV at 235 nm |
| Run Time | Approximately 10 minutes |
5. Data Analysis
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be ≥ 0.999 for good linearity.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Gradient HPLC Method for the Simultaneous Analysis of Preservatives
This protocol is suitable for the analysis of this compound in the presence of other preservatives, such as various parabens. A gradient elution is employed to achieve better separation of multiple components with different polarities.
1. Instrumentation and Materials
-
Same as Protocol 1, with the addition of other preservative standards (e.g., methylparaben, propylparaben).
-
HPLC-grade methanol.
2. Preparation of Solutions
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Standard Solutions: Prepare individual stock solutions of this compound and other preservatives in methanol. Create a mixed working standard solution by appropriate dilution with the mobile phase.
3. Sample Preparation
-
Sample preparation follows the same principles as in Protocol 1, generally involving dilution with methanol and filtration.[2]
4. Chromatographic Conditions
The following table outlines the conditions for the gradient HPLC method.
| Parameter | Condition |
| Column | ZORBAX Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm[2] |
| Mobile Phase | A: Water, B: Methanol[2] |
| Gradient Program | Time (min) |
| Flow Rate | 0.8 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C[2] |
| Detection | UV at 254 nm[2] |
Quantitative Data Summary
The following tables summarize typical performance data for the HPLC analysis of this compound and related preservatives.
Table 1: Chromatographic Performance Data
| Compound | Method Type | Mobile Phase | Retention Time (min) |
| This compound | Isocratic | Acetonitrile:Water (1:1) | 6.5[3] |
| Ethylparaben | Gradient | Water/Methanol Gradient | 20.6[4] |
| Methylparaben | Gradient | Water/Methanol Gradient | 16.7[4] |
| Propylparaben | Gradient | Water/Methanol Gradient | 24.1[4] |
Table 2: Method Validation Parameters
Data for this compound and related compounds from various sources to illustrate typical performance.
| Parameter | This compound | Sodium Benzoate | Note |
| Linearity Range (µg/mL) | - | 1-30[5] | Linearity for this compound is expected to be similar. |
| Correlation Coefficient (r²) | >0.99[3] | >0.999[5] | Demonstrates a strong linear relationship between concentration and response. |
| Limit of Detection (LOD) | 0.255 µg/mL[3] | 0.06 µg/mL[6] | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.849 µg/mL[3] | 0.18 µg/mL[6] | The lowest concentration of analyte that can be accurately quantified. |
| Recovery (%) | 99.7 - 101.9[3] | - | Indicates the accuracy of the method. |
Visualizations
The following diagrams illustrate the logical workflow of the HPLC analysis.
Caption: General workflow for HPLC analysis of this compound.
Caption: Decision workflow for sample preparation based on matrix type.
References
Application Notes and Protocols for Transesterification Reactions Involving Ethyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of transesterification reactions involving ethyl benzoate, a key intermediate in various chemical syntheses. The protocols detailed below are intended to serve as a guide for laboratory-scale synthesis and optimization.
Introduction
This compound is an ester formed from the condensation of benzoic acid and ethanol. Its transesterification is a crucial process for the synthesis of other alkyl benzoates, which have broad applications in the fragrance, flavor, and pharmaceutical industries.[1][2] This reaction involves the exchange of the ethyl group of the ester with an alkyl group from another alcohol. The reaction can be catalyzed by acids, bases, or enzymes, and can be optimized by controlling reaction conditions such as temperature, reactant molar ratio, and catalyst concentration.[3][4]
Applications in Research and Drug Development
-
Flavor and Fragrance Industry : this compound and its transesterification products are components of some fragrances and artificial fruit flavors.[1][2]
-
Pharmaceutical Synthesis : Benzoic acid esters serve as intermediates in the production of various pharmaceuticals. For instance, methyl p-bromobenzoate is a key raw material for the antitumor drug pemetrexed disodium.[5] While direct applications in signaling pathways are not the primary use of this reaction, the resulting compounds are crucial building blocks in medicinal chemistry.
-
Polymer Chemistry : Transesterification is a fundamental reaction in polymer chemistry, and studies involving model compounds like 2-(benzoyloxy)this compound provide insights into processes like the glycolysis of poly(ethylene terephthalate) (PET).[6]
Quantitative Data Summary
The efficiency of transesterification reactions involving benzoates is highly dependent on the catalyst and reaction conditions. Below is a summary of quantitative data from various studies.
| Reactant (Ester) | Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Benzoic Acid | Ethanol | Expandable Graphite | 85 | 1.5 | 80.1 | [7] |
| Mthis compound | 1-Propanol | Maghemite-ZnO | 150 | - | Optimized | [8] |
| Mthis compound | n-Hexanol | Novozym 435 | 60 | 6 | 97 | [9] |
| Benzoic Acid | Ethanol | Deep Eutectic Solvent | 75 | - | 88.3 | [10] |
| Benzoic Acid | Butanol | Deep Eutectic Solvent | 75 | - | 87.8 | [10] |
| Benzoic Acid | Hexanol | Deep Eutectic Solvent | 75 | - | 67.5 | [10] |
| Benzyl Alcohol | Ethanol | [EMIM]OAc | - | - | 94 | [11] |
| Soybean Oil | Ethanol | NaOH | Ambient | 0.5 | 91.8 | [12] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Transesterification of Mthis compound to this compound
This protocol is based on the general principles of Fischer-Speier esterification.[3][13][14]
Materials:
-
Mthis compound
-
Anhydrous ethanol (large excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add mthis compound and a large excess of anhydrous ethanol (e.g., 10-20 molar equivalents). Ethanol often serves as the solvent as well.[13]
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to 1% of the total reaction mass) to the mixture.[15]
-
Attach a reflux condenser and heat the mixture to reflux. The reaction is reversible, so a large excess of the reactant alcohol is used to drive the equilibrium towards the product.[3][13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Transfer the residue to a separatory funnel and wash with water to remove any remaining ethanol and sulfuric acid.
-
Wash with a 5% sodium bicarbonate solution to neutralize any remaining acid. Be cautious of CO2 evolution.
-
Wash again with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation.[15]
Protocol 2: Base-Catalyzed Transesterification of this compound
This protocol describes a typical procedure using a strong base catalyst.[4][16]
Materials:
-
This compound
-
Reactant alcohol (e.g., methanol to form mthis compound)
-
Sodium alkoxide (corresponding to the reactant alcohol, e.g., sodium methoxide)
-
Anhydrous alcohol (as solvent)
-
Dilute hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Ensure all glassware is dry, as the alkoxide catalyst is moisture-sensitive.
-
In a round-bottom flask, dissolve this compound in the anhydrous reactant alcohol (e.g., methanol).
-
Add a catalytic amount of the corresponding sodium alkoxide (e.g., sodium methoxide).
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction is typically faster than acid-catalyzed transesterification.
-
Monitor the reaction by TLC or GC.
-
Upon completion, carefully neutralize the reaction mixture with dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Wash with brine to aid in the separation of the organic and aqueous layers.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by distillation if necessary.
Protocol 3: Enzyme-Catalyzed Transesterification of Mthis compound
This protocol utilizes an immobilized lipase for a greener and more selective transformation.[9]
Materials:
-
Mthis compound
-
n-Hexanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
n-Heptane (solvent)
-
Molecular sieves (optional, to remove water)
-
Reaction vessel (e.g., screw-capped vial)
-
Shaking incubator or magnetic stirrer with heating
-
Filtration setup
Procedure:
-
In a reaction vessel, combine mthis compound (e.g., 20 mmol) and n-hexanol (e.g., 10 mmol) in n-heptane.[9]
-
Add the immobilized lipase, Novozym 435 (e.g., by weight, as optimized).
-
If desired, add activated molecular sieves to remove any water present or formed.
-
Seal the vessel and place it in a shaking incubator at a controlled temperature (e.g., 60°C).[9]
-
Allow the reaction to proceed for the desired time (e.g., 6 hours), with periodic sampling to monitor conversion by GC.[9]
-
After the reaction, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the product, n-hexyl benzoate.
-
Further purification can be achieved by column chromatography if needed.
Visualizations
Signaling Pathways and Mechanisms
The transesterification of this compound can proceed through different mechanisms depending on the catalyst used. Below are diagrams illustrating the acid- and base-catalyzed pathways.
Caption: Acid-catalyzed transesterification mechanism.
Caption: Base-catalyzed transesterification mechanism.
Experimental Workflow
The following diagram illustrates a general workflow for optimizing a transesterification reaction.
References
- 1. The Versatile World of this compound: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
- 6. Transesterification kinetics of 2-(benzoyloxy)this compound with ethylene glycol as a model reaction for polyester glycolysis - American Chemical Society [acs.digitellinc.com]
- 7. cibtech.org [cibtech.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Illustrated Glossary of Organic Chemistry - Transesterification [chem.ucla.edu]
- 14. scribd.com [scribd.com]
- 15. quora.com [quora.com]
- 16. youtube.com [youtube.com]
Application Note: Hydrolysis of Ethyl Benzoate to Benzoic Acid
Abstract
This application note provides a detailed protocol for the synthesis of benzoic acid via the hydrolysis of ethyl benzoate. The primary method described is a robust and widely used base-catalyzed hydrolysis (saponification), followed by acidification. An overview of the alternative acid-catalyzed hydrolysis is also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive guide to the experimental procedure, required reagents, and expected outcomes.
Introduction
The hydrolysis of esters is a fundamental reaction in organic chemistry, yielding a carboxylic acid and an alcohol. In the context of this compound, this reaction produces benzoic acid, a valuable compound used as a food preservative, a precursor in the synthesis of various chemicals, and in the pharmaceutical industry. The reaction can be catalyzed by either an acid or a base.
Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that initially forms a carboxylate salt (sodium benzoate in the case of using sodium hydroxide).[1] Subsequent acidification of this salt liberates the free carboxylic acid (benzoic acid).[2][3][4] This method is often preferred due to its high yield and irreversible nature.[1]
Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid.[5][6][7] The equilibrium nature of this reaction requires specific conditions, such as using a large excess of water, to drive the reaction towards the products.[7]
This note will focus on a detailed protocol for the base-catalyzed hydrolysis of this compound.
Data Presentation
The following table summarizes the typical quantitative parameters for the base-catalyzed hydrolysis of this compound as described in the detailed protocol.
| Parameter | Value |
| Reactants | |
| This compound | ~5.0 g |
| Sodium Hydroxide (NaOH) | 50 cm³ of 2 mol/L solution |
| Hydrochloric Acid (HCl) | ~30 cm³ of 5 mol/L solution |
| Reaction Conditions | |
| Temperature | Reflux |
| Time | 45 - 60 minutes |
| Purification | |
| Recrystallization Solvent | ~100 cm³ of water |
| Expected Product | |
| Product Name | Benzoic Acid |
| Theoretical Yield | Dependent on the starting mass of this compound |
| Melting Point | ~122 °C |
Experimental Protocols
Base-Catalyzed Hydrolysis of this compound (Saponification)
This protocol details the synthesis of benzoic acid from this compound using sodium hydroxide.
Materials:
-
This compound
-
2 mol/L Sodium hydroxide (NaOH) solution
-
5 mol/L Hydrochloric acid (HCl) solution
-
Deionized water
-
Anti-bumping granules
-
100 cm³ Round-bottomed flask
-
Heating mantle
-
Reflux condenser
-
250 cm³ Beakers
-
Buchner funnel and flask
-
Filter paper
-
pH paper or blue litmus paper
-
Glass stirring rod
-
Weighing balance
-
Oven or desiccator
Procedure:
-
Reaction Setup: Accurately weigh approximately 5 g of this compound into a 100 cm³ round-bottomed flask.[2][8] To this, add approximately 50 cm³ of 2 mol/L sodium hydroxide solution and a few anti-bumping granules.[2][3][8]
-
Reflux: Assemble the reflux apparatus by attaching a condenser to the round-bottomed flask and placing it in a heating mantle.[3][8] Heat the mixture to reflux and maintain it for 45-60 minutes, or until the oily droplets of this compound are no longer visible, indicating the completion of the hydrolysis.[2][3][8]
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature.[2][3] Transfer the cooled solution to a 250 cm³ beaker.
-
Acidification: Slowly, and with constant stirring, add 5 mol/L hydrochloric acid to the solution. Benzoic acid will begin to precipitate. Continue adding acid until no more precipitate is formed and the solution is acidic, which can be confirmed with pH paper or blue litmus paper.[2][3] Approximately 30 cm³ of acid will be required.[2]
-
Isolation of Crude Product: Cool the mixture in an ice bath to maximize precipitation. Collect the crude benzoic acid by vacuum filtration using a Buchner funnel.[2][3] Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.[2][3]
-
Purification by Recrystallization: Transfer the crude benzoic acid to a 250 cm³ beaker and add approximately 100 cm³ of deionized water.[2][3] Heat the mixture on a hot plate until the benzoic acid dissolves completely. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.[2][3] Dry the crystals in an oven at a low temperature (around 70°C) or in a desiccator.[8] Once dry, weigh the product to determine the percentage yield and determine its melting point to assess purity.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and avoid contact with skin and eyes.[2][3]
-
This compound can be an irritant.
-
The hydrolysis reaction should be performed in a well-ventilated fume hood.
-
Ethanol, a byproduct of the reaction, is flammable. Ensure no open flames are nearby when heating.[2][3]
Visualizations
Signaling Pathway
The chemical transformation from this compound to benzoic acid via base-catalyzed hydrolysis involves two main stages: saponification and acidification.
Caption: Reaction pathway for the base-catalyzed hydrolysis of this compound.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of benzoic acid.
Caption: Workflow for the synthesis and purification of benzoic acid.
References
- 1. quora.com [quora.com]
- 2. sserc.org.uk [sserc.org.uk]
- 3. Preparation of benzoic acid from this compound [arvindchemedu.com]
- 4. SSERC | Hydrolysis of this compound [sserc.org.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. doubtnut.com [doubtnut.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sserc.org.uk [sserc.org.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl benzoate, with a focus on the critical step of water removal from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from the this compound reaction mixture?
A1: The synthesis of this compound via Fischer esterification, the reaction of benzoic acid and ethanol with an acid catalyst, is a reversible equilibrium reaction.[1][2][3] Water is a product of this reaction. Its presence in the reaction mixture can shift the equilibrium back towards the reactants (benzoic acid and ethanol), thereby reducing the yield of the desired this compound.[1][2] Continuous removal of water is a key strategy to drive the reaction to completion.[1][3]
Q2: What are the primary methods for removing water during the synthesis of this compound?
A2: The two most common and effective methods for removing water from the reaction mixture are:
-
Use of Chemical Drying Agents (Desiccants): Anhydrous inorganic salts are added to the organic layer after the reaction workup to absorb residual water.[4][5] Commonly used drying agents include anhydrous magnesium sulfate (MgSO₄) and anhydrous sodium sulfate (Na₂SO₄).[4][6]
-
Azeotropic Distillation: This technique involves refluxing the reaction mixture with a solvent that forms a low-boiling azeotrope with water, such as toluene or chloroform.[1][7] A Dean-Stark apparatus is used to continuously collect the condensed water, while the organic solvent is returned to the reaction flask.[1][7][8]
Q3: Which drying agent is more effective for drying the this compound solution, magnesium sulfate or sodium sulfate?
A3: While both are commonly used, anhydrous magnesium sulfate (MgSO₄) is generally considered a more efficient and faster drying agent than anhydrous sodium sulfate (Na₂SO₄).[4][6] Sodium sulfate has a high capacity for water but is slower and may leave a higher residual water content in the organic solvent.[4][9] For pesticide extracts in organic solvents, one study found sodium sulfate to be relatively ineffective at removing residual water, while magnesium sulfate was much more effective.[4][6]
Q4: What is an azeotrope and how does it help in water removal?
A4: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[7] This mixture boils at a constant temperature that is often lower than the boiling points of the individual components.[7] In the context of this compound synthesis, a water-immiscible solvent like toluene is used, which forms a heteroazeotrope with water. This azeotrope boils at a temperature lower than water, ethanol, or toluene, allowing for the selective removal of water as it is formed.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Cause: Incomplete removal of water from the reaction mixture, leading to an unfavorable equilibrium.[1][2]
Troubleshooting Steps:
-
Verify Drying Agent Effectiveness:
-
Visual Inspection: When adding a drying agent like anhydrous magnesium sulfate, initially it will clump together as it absorbs water. The solution is considered dry when freshly added drying agent no longer clumps and appears as a fine, free-flowing powder, creating a "snow globe" effect when swirled.[10] A dry organic solution should also be clear, whereas a wet one may appear cloudy.[9]
-
Switch to a More Efficient Drying Agent: If you are using anhydrous sodium sulfate and suspect residual water, consider switching to anhydrous magnesium sulfate for subsequent experiments.[4][6]
-
-
Optimize Azeotropic Distillation:
-
Ensure Proper Dean-Stark Setup: The apparatus must be set up correctly to ensure that the denser water layer is collected in the trap while the less dense organic solvent returns to the reaction flask.[7][11]
-
Check for Leaks: Any leaks in the glassware can introduce atmospheric moisture, counteracting the water removal process.
-
Adequate Reflux Rate: The reaction must be heated to a vigorous reflux to ensure a steady distillation of the azeotrope.[11]
-
Insulation: Insulating the side arm of the Dean-Stark apparatus can be necessary to prevent premature condensation and ensure the vapor reaches the condenser.[11]
-
-
Use Excess Reactant: Employing a large excess of the alcohol (ethanol) can also help drive the equilibrium towards the product side.[1] One study on a similar esterification showed that increasing the alcohol excess from 1:1 to 10:1 increased the yield from 65% to 97%.[1]
Issue 2: Water is Not Collecting in the Dean-Stark Trap
Possible Cause 1: The reaction has not yet produced a significant amount of water.
-
Solution: Allow the reaction to reflux for a longer period. Esterification can be a slow process.[1]
Possible Cause 2: The boiling point of the azeotrope has not been reached.
-
Solution: Ensure the heating mantle is set to a temperature that allows for vigorous reflux of the solvent.[11]
Possible Cause 3: The entraining solvent and water are not forming an azeotrope effectively.
-
Solution: Verify that you are using an appropriate solvent like toluene. Ensure your reactants are not introducing impurities that could interfere with azeotrope formation.
Possible Cause 4: A leak in the system is allowing vapor to escape.
-
Solution: Check all joints and connections for a proper seal.
Issue 3: The Organic Layer is Still Cloudy After Adding a Large Amount of Drying Agent
Possible Cause 1: The organic layer is saturated with water.
-
Solution: First, separate the bulk water using a separatory funnel. A brine wash (saturated aqueous NaCl solution) before adding the drying agent can help remove a significant amount of dissolved water from the organic layer.[5]
Possible Cause 2: Insufficient amount of drying agent has been added.
-
Solution: Add the drying agent in portions until the "snow globe" effect is observed, indicating the solution is dry.[10]
Possible Cause 3: The drying agent has lost its effectiveness due to prolonged exposure to atmospheric moisture.
-
Solution: Use fresh, anhydrous drying agent from a tightly sealed container.
Data Presentation
Table 1: Comparison of Common Drying Agents for Organic Solvents
| Drying Agent | Chemical Formula | Capacity | Speed | Efficiency | Comments |
| Magnesium Sulfate | MgSO₄ | High | Fast | High | Generally a good choice for most organic solvents.[4][6][10] |
| Sodium Sulfate | Na₂SO₄ | Very High | Slow | Low to Medium | Slower and less efficient than MgSO₄.[4][6][9] |
| Calcium Chloride | CaCl₂ | High | Medium | High | Can form complexes with alcohols, phenols, and some esters.[12] |
| Molecular Sieves | (e.g., 3Å or 4Å) | High | Fast | Very High | Can be used directly in the reaction mixture to remove water as it forms.[3][13] |
Table 2: Properties of Water-Entraining Azeotropes
| Azeotrope Components | Boiling Point of Azeotrope (°C) | Composition (w/w %) |
| Toluene-Water | 84.1 | 80% Toluene / 20% Water |
| Chloroform-Water | 56.1 | 97% Chloroform / 3% Water |
Experimental Protocols
Protocol 1: Water Removal Using a Drying Agent (Anhydrous Magnesium Sulfate)
-
Reaction Workup: After the esterification reaction is complete, cool the reaction mixture to room temperature.
-
Neutralization and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine (saturated NaCl solution).[14]
-
Separation: Carefully separate the organic layer containing the this compound. If any bulk water is still visible, perform another separation.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (e.g., a spatula tip) and swirl the flask.[10]
-
Observation: Observe the drying agent. If it clumps together, add more anhydrous magnesium sulfate in portions until some of the powder remains free-flowing.[10]
-
Filtration: Once the solution is dry (clear and with free-flowing drying agent), filter the mixture through a fluted filter paper into a clean, dry round-bottom flask to remove the magnesium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude this compound.
Protocol 2: Water Removal Using a Dean-Stark Apparatus with Toluene
-
Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry before starting.[11]
-
Charge the Flask: To the round-bottom flask, add benzoic acid, ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), and toluene as the entraining solvent.[14]
-
Fill the Trap: Add fresh toluene to the Dean-Stark trap until it begins to flow back into the reaction flask.[11]
-
Heating and Reflux: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill and condense in the reflux condenser.[11]
-
Water Collection: The condensed liquid will collect in the Dean-Stark trap. Being denser, water will form the lower layer and be trapped, while the upper toluene layer will overflow back into the reaction flask.[7]
-
Monitoring: The progress of the reaction can be monitored by observing the amount of water collected in the graduated arm of the Dean-Stark trap. The reaction is complete when no more water is collected.[15]
-
Workup: Once the reaction is complete, cool the flask to room temperature and proceed with the standard workup procedure as described in Protocol 1.
Mandatory Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of magnesium sulfate and sodium sulfate for removal of water from pesticide extracts of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
Technical Support Center: Purification of Crude Ethyl Benzoate by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude ethyl benzoate by distillation.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound.
Question: Why is my final yield of purified this compound unexpectedly low?
Answer: Low yield can result from several factors throughout the synthesis and purification process:
-
Incomplete Esterification: The Fischer esterification reaction to produce this compound is a reversible process.[1][2] To maximize the yield, it's crucial to shift the equilibrium towards the product side. This can be achieved by using an excess of one reactant (typically ethanol) or by removing water as it forms, for instance, with a Dean-Stark apparatus.[2]
-
Losses During Work-up: Significant amounts of the product can be lost during the washing and extraction steps. Ensure that the layers in the separatory funnel are allowed to separate completely. To minimize loss in the aqueous layer, you can perform multiple extractions with smaller volumes of the organic solvent.
-
Premature Distillation: If the distillation is started before all the lower-boiling point solvents (like diethyl ether or ethanol) are removed, it can lead to co-distillation and loss of the final product.[1][3]
-
Inadequate Neutralization: If unreacted benzoic acid is not completely removed by washing with a basic solution (like sodium carbonate), it will remain as an impurity and reduce the overall purity and yield of the final product.[3][4]
Question: The distillate I collected is cloudy. What is the cause and how can I fix it?
Answer: A cloudy distillate is a common issue and usually indicates the presence of water.
-
Cause: This can happen if the crude this compound was not adequately dried before distillation. Drying agents like anhydrous magnesium sulfate, sodium sulfate, or calcium chloride are used to remove residual water.[1][5] If the drying agent is not given enough time to work or if an insufficient amount is used, water will co-distill with the this compound, resulting in a cloudy appearance.
-
Solution: To rectify this, the cloudy distillate should be collected, dried again with a fresh portion of an anhydrous drying agent, and then re-distilled.
Question: My distillation is proceeding very slowly or not at all, even at the correct temperature.
Answer: This issue can be due to problems with the distillation setup or pressure.
-
Inadequate Heating: Ensure the heating mantle is set to a temperature sufficiently above the boiling point of this compound to allow for efficient vaporization.
-
Poor Insulation: The distillation apparatus, especially the fractionating column if one is used, should be well-insulated to prevent heat loss to the surroundings.
-
Vacuum Leaks (for vacuum distillation): If you are performing a vacuum distillation, check all joints and connections for leaks. A poor vacuum will result in a higher boiling point, and the distillation may not proceed at the expected temperature.[6][7]
Question: The boiling point of my distillate is not constant. What does this indicate?
Answer: A fluctuating boiling point during distillation suggests the presence of impurities.
-
Lower Boiling Impurities: If the initial boiling point is lower than expected, it could be due to the presence of residual solvents like ethanol or diethyl ether.
-
Higher Boiling Impurities: A boiling point that gradually increases could indicate the presence of unreacted benzoic acid or other high-boiling point byproducts.
-
Solution: Using a fractionating column can help to separate components with different boiling points more effectively. Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound from Fischer esterification typically contains unreacted benzoic acid, excess ethanol, the acid catalyst (e.g., sulfuric acid), and water.[1][2]
Q2: Why is it necessary to wash the crude product with sodium carbonate or sodium bicarbonate solution?
A2: Washing with a weak base like sodium carbonate or sodium bicarbonate is essential to neutralize and remove any remaining acidic impurities, such as unreacted benzoic acid and the sulfuric acid catalyst.[1][3][4] This is a critical step before distillation to prevent the acid from catalyzing the reverse reaction (hydrolysis) at high temperatures.
Q3: When should I use vacuum distillation instead of simple distillation?
A3: this compound has a relatively high boiling point at atmospheric pressure (around 212 °C).[8] Distilling at this high temperature can sometimes lead to decomposition of the product. Vacuum distillation allows the substance to boil at a lower temperature, which can prevent thermal degradation and is generally a gentler method of purification.[6][7]
Q4: How do I choose an appropriate drying agent?
A4: Anhydrous magnesium sulfate, sodium sulfate, and calcium chloride are commonly used drying agents for organic esters.[1][5] Magnesium sulfate is a fast and efficient drying agent but can be slightly acidic. Anhydrous sodium sulfate is neutral and has a high capacity for water, but it works more slowly. Anhydrous calcium chloride is also very effective but can form complexes with some esters. For this compound, anhydrous sodium sulfate or magnesium sulfate are good choices.
Experimental Protocols
Protocol for Purification of Crude this compound
-
Quenching and Neutralization: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add cold water to dilute the mixture. To neutralize the acid catalyst and unreacted benzoic acid, add a saturated solution of sodium carbonate or sodium bicarbonate in small portions.[1][3] Swirl gently after each addition and vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas. Continue adding the basic solution until the effervescence ceases and the aqueous layer is basic (test with pH paper).
-
Extraction: Extract the this compound from the aqueous layer using a suitable organic solvent, such as diethyl ether or ethyl acetate.[5] Add the solvent to the separatory funnel, shake vigorously, and allow the layers to separate. Drain the organic layer and repeat the extraction process on the aqueous layer at least once more to maximize the recovery of the ester.
-
Washing: Combine the organic extracts and wash them with water to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.[5] Swirl the flask and let it stand until the liquid is clear.
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Remove the bulk of the extraction solvent using a simple distillation or a rotary evaporator.
-
Final Purification by Distillation: Transfer the remaining crude this compound to a round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling. Set up a distillation apparatus (either simple or vacuum, depending on the desired purity and thermal stability). Heat the flask gently and collect the fraction that distills at the correct boiling point for this compound.[9]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molar Mass | 150.17 g/mol [5][10] |
| Appearance | Colorless liquid[8][11] |
| Density | 1.045 g/mL at 25 °C[8] |
| Melting Point | -34 °C[8][10] |
| Boiling Point (atm) | 212 °C[8] |
| Solubility in Water | Almost insoluble[8][11] |
Table 2: Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 1 | 44[8] |
| 10 | 87 |
| 20 | 102 |
| 40 | 122 |
| 100 | 148 |
| 760 | 212[8] |
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common distillation issues.
References
- 1. chem.uoi.gr [chem.uoi.gr]
- 2. The Versatile World of this compound: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. CN109160880B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. Cas 93-89-0,this compound | lookchem [lookchem.com]
- 9. CN104311414A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. This compound | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Ethyl Benzoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl benzoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
Q1: What are the most common side products observed in the Fischer esterification synthesis of this compound?
The Fischer esterification of benzoic acid and ethanol is an equilibrium reaction. Consequently, the primary components in the crude product mixture, aside from this compound, are water and unreacted starting materials (benzoic acid and ethanol).[1] In addition to these, two common side products formed through competing reactions are diethyl ether and benzoic anhydride.
Q2: I am observing a low yield of this compound. What are the likely causes and how can I improve it?
A low yield in this compound synthesis is a frequent challenge and can be attributed to several factors:
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Equilibrium Limitations: The Fischer esterification is a reversible reaction. To favor the formation of the this compound product, it is crucial to shift the equilibrium to the right. This can be achieved by using a large excess of one of the reactants, typically ethanol, which is often used as the solvent.[1] Studies have shown that increasing the molar ratio of ethanol to benzoic acid significantly improves the ester yield. For instance, using a 10-fold excess of ethanol can increase the yield from 65% to 97%.[1]
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Presence of Water: Water is a product of the reaction, and its presence can drive the equilibrium back towards the reactants (hydrolysis). To maximize the yield, water should be removed from the reaction mixture as it is formed. This can be accomplished using a Dean-Stark apparatus, molecular sieves, or by using a dehydrating agent like concentrated sulfuric acid, which also serves as the catalyst.
-
Insufficient Catalyst: An inadequate amount of the acid catalyst (e.g., sulfuric acid) will result in a slow reaction rate, preventing the reaction from reaching equilibrium within the allotted time. Ensure the catalyst is active and used in the appropriate concentration.
-
Low Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction will proceed slowly. The reaction is typically carried out at the reflux temperature of the alcohol.[2]
Q3: How can I minimize the formation of diethyl ether as a side product?
Diethyl ether is formed by the acid-catalyzed dehydration of two ethanol molecules. This side reaction is more prevalent at higher temperatures. To minimize its formation:
-
Control the Reaction Temperature: Avoid excessively high temperatures. Operating at the reflux temperature of ethanol is generally sufficient for the esterification to proceed without favoring ether formation significantly.
-
Use an Appropriate Amount of Acid Catalyst: While the acid catalyst is necessary for the esterification, an excessively high concentration can promote the dehydration of ethanol.
Q4: What leads to the formation of benzoic anhydride, and how can it be avoided?
Benzoic anhydride can form from the dehydration of two molecules of benzoic acid. This is more likely to occur if the reaction temperature is very high and in the presence of a strong dehydrating agent. Adhering to the recommended reaction temperature for the Fischer esterification of benzoic acid and ethanol will minimize the likelihood of this side reaction.
Q5: My final product is cloudy or contains an oily layer after workup. What is the cause and how do I purify it?
A cloudy appearance or the presence of an oily layer after the initial aqueous workup often indicates the presence of unreacted benzoic acid or residual high-boiling side products.
-
Removal of Unreacted Benzoic Acid: Unreacted benzoic acid can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. The benzoic acid will be converted to its water-soluble sodium salt (sodium benzoate) and will move into the aqueous layer.
-
Purification: Fractional distillation is the most effective method for purifying this compound from unreacted ethanol, diethyl ether, and other volatile impurities. The significantly higher boiling point of this compound (212 °C) compared to ethanol (78 °C) and diethyl ether (35 °C) allows for their effective separation.
Data Presentation
The yield of this compound and the formation of side products are highly dependent on the reaction conditions. The following table summarizes yields reported under various conditions.
| Benzoic Acid : Ethanol (molar ratio) | Catalyst | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Primary Side Products Noted | Reference |
| 1 : 1 | H₂SO₄ | Reflux | - | 65 | Water, Unreacted Reagents | [1] |
| 1 : 10 | H₂SO₄ | Reflux | - | 97 | Water, Unreacted Reagents | [1] |
| 1 : 100 | H₂SO₄ | Reflux | - | 99 | Water, Unreacted Reagents | [1] |
| 1 : 5 | Expandable Graphite | 85 (Microwave) | 1.5 | 80.1 | Water, Unreacted Reagents | [3] |
| 1 : 2.7 | H₂SO₄ | Reflux | 4 | ~90 | Water, Unreacted Reagents | N/A |
Note: The primary side products in all Fischer esterification reactions are water and unreacted starting materials. The table highlights conditions that influence the yield of the desired product.
Experimental Protocols
High-Yield Synthesis of this compound via Fischer Esterification
This protocol is designed to maximize the yield of this compound by using an excess of ethanol and ensuring the removal of water.
Materials:
-
Benzoic acid
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve benzoic acid in a 5 to 10-fold molar excess of absolute ethanol. Add a few boiling chips.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approximately 3-5% of the mass of benzoic acid) to the mixture while swirling.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid - be cautious of CO₂ evolution)
-
Water
-
Brine (saturated NaCl solution) to aid in layer separation.
-
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 211-213 °C.
Mandatory Visualization
Caption: Reaction pathways in this compound synthesis.
References
Technical Support Center: Neutralizing Excess Acid in Ethyl Benzoate Workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with neutralizing excess acid during the workup of ethyl benzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the sodium bicarbonate wash in the this compound workup?
The primary purpose of washing the organic layer with a sodium bicarbonate (NaHCO₃) solution is twofold. First, it neutralizes the strong acid catalyst, typically sulfuric acid (H₂SO₄), used in the Fischer esterification reaction.[1][2] Second, it removes any unreacted benzoic acid by converting it into its water-soluble salt, sodium benzoate, which is then extracted into the aqueous layer.[1]
Q2: Why is it important to remove the acid catalyst and unreacted benzoic acid?
Failure to remove the acid catalyst can lead to the degradation of the desired this compound product during storage or subsequent purification steps, such as distillation. Unreacted benzoic acid is an impurity that will lower the purity and yield of the final product.
Q3: What concentration of sodium bicarbonate solution should be used?
A saturated or 5% sodium bicarbonate solution is commonly used for the neutralization wash.[1] The choice of concentration depends on the amount of acid to be neutralized. It is crucial to add the solution portion-wise until the effervescence (CO₂ evolution) ceases, indicating that all the acid has been neutralized.
Q4: What are the subsequent washing steps after the sodium bicarbonate wash, and why are they necessary?
Following the sodium bicarbonate wash, the organic layer is typically washed with water and then with brine (a saturated aqueous solution of NaCl).
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Water Wash: This step helps to remove any remaining water-soluble impurities and residual sodium bicarbonate or sodium benzoate from the organic layer.
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Brine Wash: The brine wash is crucial for removing the bulk of the dissolved water from the organic layer before the final drying step.[1] This is because organic solvents like diethyl ether and ethyl acetate can dissolve a significant amount of water.[1] Removing most of the water with brine minimizes the amount of drying agent required, which can in turn improve the product yield as drying agents can adsorb some of the product.
Troubleshooting Guide
Problem 1: Vigorous and uncontrolled foaming/effervescence upon adding sodium bicarbonate solution.
-
Cause: This is due to the rapid reaction between the acidic solution and the bicarbonate base, producing a large volume of carbon dioxide gas.
-
Solution:
-
Always add the sodium bicarbonate solution slowly and in small portions to the separatory funnel.
-
After each addition, gently swirl the unstoppered separatory funnel to allow for the controlled release of CO₂ gas.
-
Stopper and vent the separatory funnel frequently by inverting it and opening the stopcock to release the pressure build-up. Failure to do so can lead to the stopper being ejected and loss of product.
-
Problem 2: An emulsion has formed, and the organic and aqueous layers will not separate.
-
Cause: Emulsions are colloidal suspensions of one liquid in another and can form when the two layers are shaken too vigorously, especially if soaps or other surfactants are present.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.[1]
-
If the emulsion persists, filtering the mixture through a pad of Celite or glass wool may be effective.
-
Problem 3: The pH of the aqueous layer remains acidic even after adding a significant amount of sodium bicarbonate solution.
-
Cause: An insufficient amount of sodium bicarbonate has been added to neutralize the total amount of acid present.
-
Solution:
-
Continue to add the sodium bicarbonate solution in portions until the effervescence stops.
-
After the bubbling has ceased, test the pH of the aqueous layer with litmus paper or a pH strip to ensure it is neutral or slightly basic.
-
Problem 4: Low yield of this compound after workup.
-
Cause: This could be due to several factors during the workup process:
-
Incomplete extraction of the product from the aqueous layer.
-
Loss of product due to emulsion formation.
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Hydrolysis of the ester back to benzoic acid and ethanol if the acidic conditions are not properly neutralized.
-
Adsorption of the product onto the drying agent.
-
-
Solution:
-
Ensure thorough mixing during the extraction with the organic solvent to maximize the transfer of this compound from the aqueous layer.
-
Perform multiple extractions with smaller volumes of the organic solvent, as this is more efficient than a single extraction with a large volume.
-
Address emulsion formation promptly using the methods described above.
-
Confirm complete neutralization of the acid with sodium bicarbonate.
-
Use the minimum amount of drying agent necessary and ensure the organic layer is first washed with brine to remove the majority of the water.
-
Data Presentation
The following table summarizes typical quantitative data for the workup of an this compound synthesis, starting from benzoic acid and ethanol with a sulfuric acid catalyst.
| Parameter | Value | Source |
| Starting Materials | ||
| Benzoic Acid | 6.1 g | [3] |
| Ethanol (anhydrous) | 40 mL | [3] |
| Sulfuric Acid (concentrated) | 2 mL | [3] |
| Workup Reagents | ||
| Ethyl Acetate (for extraction) | 30 mL (x2) | [3] |
| Water (for initial dilution) | 25 mL | [3] |
| Saturated Sodium Bicarbonate Solution | Added until neutral | [3] |
| Saturated NaCl (Brine) | 1 wash | [3] |
| Anhydrous Magnesium Sulfate | Sufficient amount for drying | [3] |
| Yield | ||
| Theoretical Yield | ~7.5 g | Calculated |
| Reported Yield | Not specified, but workup is for purification | [3] |
| Another example with 82% purity of starting benzoic acid | 216 g crude product |
Experimental Protocols
Detailed Methodology for Neutralizing Excess Acid in this compound Workup
This protocol outlines the key steps for the neutralization and washing of the crude this compound product after the initial reaction.
-
Cooling and Dilution: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel. Dilute the mixture with a suitable organic solvent in which this compound is soluble, such as diethyl ether or ethyl acetate, and add cold water.
-
Neutralization with Sodium Bicarbonate:
-
Slowly add a saturated solution of sodium bicarbonate to the separatory funnel in small portions.
-
After each addition, gently swirl the unstoppered funnel to allow for the release of carbon dioxide gas.
-
Once the initial vigorous effervescence subsides, stopper the funnel, invert it, and immediately open the stopcock to vent any built-up pressure.
-
Shake the funnel gently, venting frequently.
-
Continue adding sodium bicarbonate solution until no more gas evolves upon addition.
-
Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly alkaline.
-
-
Separation of Layers: Allow the layers to separate completely. Drain the lower aqueous layer and set it aside.
-
Water Wash: Add deionized water to the separatory funnel containing the organic layer. Shake the funnel, venting occasionally. Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the organic layer in the separatory funnel. Shake and vent as before. This step removes the majority of dissolved water from the organic layer.[1]
-
Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate, until the drying agent no longer clumps together.
-
Isolation of Product: Decant or filter the dried organic solution to remove the drying agent. The solvent can then be removed by rotary evaporation to yield the crude this compound, which can be further purified by distillation if necessary.
Visualization
Caption: Workflow for the neutralization and workup of this compound synthesis.
References
Technical Support Center: Troubleshooting Fischer Esterification
Welcome to our technical support center for Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ester synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low conversion in my Fischer esterification reaction?
Low conversion in Fischer esterification is most commonly due to the reversible nature of the reaction. The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1][2][3] If the water produced is not removed, it can react with the ester to hydrolyze it back to the starting materials, thus lowering the final yield.[2][3]
Q2: How can I shift the equilibrium to favor product formation and increase my yield?
There are two primary strategies to drive the reaction towards the ester product, based on Le Chatelier's principle:[1][4]
-
Use an Excess of a Reactant: Employing a large excess of one of the starting materials, typically the alcohol as it is often less expensive and can also serve as the solvent, will push the equilibrium towards the products.[1][5][6]
-
Remove Water as it Forms: Actively removing water from the reaction mixture prevents the reverse reaction (ester hydrolysis) from occurring, thereby increasing the yield of the ester.[1][2][7]
Q3: What methods can be used to remove water from the reaction?
Effective water removal is crucial for achieving high conversion. Common techniques include:
-
Azeotropic Distillation with a Dean-Stark Trap: This is a highly effective method where the reaction is run in a solvent (like toluene or benzene) that forms an azeotrope with water.[1][2][5] The azeotrope boils, and upon condensation, the water separates from the less dense solvent in the Dean-Stark trap and can be drained off.[1]
-
Drying Agents: Adding a desiccant such as molecular sieves to the reaction mixture can effectively adsorb the water as it is formed.[2][7]
-
Distillation of the Ester: If the ester product has a lower boiling point than the reactants and water, it can be continuously distilled off as it forms, which also drives the equilibrium forward.[6]
Q4: What are the common acid catalysts used, and how do I choose one?
Strong acids are typically used to catalyze the Fischer esterification. Common choices include:
-
Sulfuric Acid (H₂SO₄): A widely used and effective catalyst.[1][5]
-
p-Toluenesulfonic Acid (p-TsOH): Another common and effective catalyst.[1][5]
-
Lewis Acids: Boron trifluoride (BF₃) and other Lewis acids can also be used.[5][7]
The choice of catalyst can depend on the specific substrates and the desired reaction conditions. For sensitive substrates, milder catalysts may be necessary.[7]
Q5: My starting materials are sterically hindered. How will this affect my reaction and how can I overcome it?
Steric hindrance, or bulky groups near the reactive sites of the carboxylic acid or alcohol, can significantly slow down the reaction rate and lead to lower yields.[3] To address this, you may need to:
-
Increase the reaction time.
-
Use a higher reaction temperature.
-
Employ a more effective catalyst.
Q6: What are typical reaction temperatures and times for Fischer esterification?
Fischer esterification is generally conducted at elevated temperatures, often under reflux conditions, to increase the reaction rate.[5][6] The specific temperature is determined by the boiling point of the solvent or the alcohol used in excess.[5] Reaction times can vary widely, from a few hours to over 24 hours, depending on the reactivity of the substrates and the reaction conditions.[6][7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during Fischer esterification.
Problem: Low Ester Yield
Below is a troubleshooting workflow to identify and address the potential causes of low conversion.
Caption: Troubleshooting workflow for low ester conversion.
Data Presentation
The following table illustrates the impact of using an excess of alcohol on the equilibrium yield of the ester, demonstrating a key strategy for improving conversion.
| Molar Ratio (Alcohol:Carboxylic Acid) | Approximate Ester Yield at Equilibrium |
| 1:1 | 65%[1] |
| 10:1 | 97%[1] |
| 100:1 | 99%[1] |
Experimental Protocols
General Protocol for Fischer Esterification using Sulfuric Acid
-
Setup: To a round-bottom flask, add the carboxylic acid.
-
Reagents: Add a large excess of the desired alcohol (e.g., 10-20 equivalents), which will also act as the solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml for a 610 mg scale reaction of benzoic acid).[5]
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle with stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess alcohol under reduced pressure.[5]
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid, followed by a wash with brine.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude ester by distillation or column chromatography if necessary.
Protocol for Water Removal using a Dean-Stark Apparatus
-
Setup: In a round-bottom flask, combine the carboxylic acid, alcohol (1-2 equivalents), and an acid catalyst (e.g., p-toluenesulfonic acid). Add a solvent that forms an azeotrope with water, such as toluene.[5]
-
Apparatus: Assemble a Dean-Stark trap and a reflux condenser on top of the reaction flask.
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap.
-
Water Removal: As the vapor condenses, the water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[1]
-
Completion: Continue the reaction until the theoretical amount of water has been collected in the trap.
-
Workup: Follow steps 6-9 from the general protocol above.
Reaction Mechanism Visualization
The following diagram illustrates the key steps in the Fischer esterification mechanism.
Caption: Simplified mechanism of Fischer esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Optimizing catalyst concentration for ethyl benzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl benzoate. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the Fischer esterification of benzoic acid with ethanol using a strong acid catalyst, such as concentrated sulfuric acid.[1][2] This is an equilibrium reaction where the acid catalyst protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[2][3] To drive the reaction towards the product (this compound), excess ethanol is often used, or the water generated during the reaction is removed.[1][4]
Q2: What are the typical catalysts used, and how do they compare?
A2: Several types of catalysts can be used for this compound synthesis:
-
Concentrated Sulfuric Acid (H₂SO₄): This is a traditional, effective, and inexpensive homogeneous catalyst.[5][6] However, it can be corrosive, lead to side reactions, and requires neutralization during the workup, which can complicate product purification.[7][8]
-
Solid Acid Catalysts (e.g., Amberlyst-15, Modified Clays): These are heterogeneous catalysts that offer significant advantages, including easier separation from the reaction mixture (by simple filtration), reduced corrosivity, and the potential for regeneration and reuse.[7][9][10] Amberlyst-15 is a sulfonated polystyrene resin that has been shown to be an effective catalyst for esterification reactions.[10][11]
-
Other Catalysts: Research has explored other catalysts like expandable graphite under microwave irradiation, which can offer rapid heating and improved yields.[12]
Q3: How can I increase the yield of my this compound synthesis?
A3: To increase the yield, you can manipulate the reaction equilibrium based on Le Chatelier's Principle:[3]
-
Use Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (ethanol), will shift the equilibrium towards the formation of the ester.[5][13]
-
Remove Water: The removal of water as it is formed is a highly effective method to drive the reaction to completion. This can be achieved using a Dean-Stark apparatus during reflux.[1]
-
Optimize Catalyst Concentration: Ensure you are using an appropriate amount of catalyst. Too little will result in a slow reaction, while too much can sometimes promote side reactions.
-
Control Temperature: Maintain the optimal reaction temperature. For sulfuric acid-catalyzed reactions, this is typically at the reflux temperature of the ethanol-benzoic acid mixture.[5][6]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inactive or Insufficient Catalyst | Use a fresh batch of acid catalyst. For solid catalysts like Amberlyst-15, ensure it has been properly stored and has not been deactivated. Consider increasing the catalyst loading.[14] |
| Reaction Not at Equilibrium | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the reaction is complete.[15] |
| Low Reaction Temperature | Ensure the reaction mixture is refluxing gently. For microwave-assisted synthesis, verify the target temperature is being reached.[12] |
| Water in Reactants | Use anhydrous ethanol and ensure all glassware is thoroughly dried before starting the experiment. Water can inhibit the forward reaction. |
Issue 2: Difficulty in Product Isolation
| Possible Cause | Troubleshooting Step |
| Emulsion Formation During Workup | During the extraction phase, vigorous shaking can lead to stable emulsions. To break an emulsion, add a small amount of brine (saturated NaCl solution).[14] |
| Product is Water-Soluble | While this compound has low water solubility, some loss can occur. Use a more non-polar solvent for extraction and perform multiple extractions to maximize recovery.[14] |
| Incomplete Neutralization | If using an acid catalyst like H₂SO₄, ensure complete neutralization with a base (e.g., sodium bicarbonate solution) during the workup. Check the pH of the aqueous layer to confirm. Incomplete neutralization can leave unreacted benzoic acid in the organic layer.[6][14] |
Issue 3: Product is Impure
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted Benzoic Acid | Improve the washing step during workup. Wash the organic layer with a sodium bicarbonate solution to remove any remaining acidic starting material.[14][16] |
| Presence of Side Products | High temperatures or excessive amounts of a strong acid catalyst can lead to side reactions like the dehydration of ethanol to form diethyl ether.[14] Consider using a milder catalyst or slightly lower reaction temperatures. Purification by distillation is often necessary to obtain pure this compound.[6] |
| Catalyst Deactivation | For reusable solid catalysts, deactivation can occur due to thermal degradation or reaction with impurities.[14] If you observe a drop in performance with a recycled catalyst, consider regenerating it according to the manufacturer's instructions or using a fresh batch. |
Quantitative Data on Catalyst Concentration
The optimal catalyst concentration depends on the specific catalyst and reaction conditions. Below is a summary of catalyst loadings reported in various studies for the synthesis of this compound.
| Catalyst | Reactant Ratio (Benzoic Acid:Ethanol) | Catalyst Concentration | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Conc. H₂SO₄ | 1:2 (by weight) | 20% w/w of benzoic acid | Reflux | 4 | ~91% | [16] |
| Conc. H₂SO₄ | 1:3.8 (molar ratio) | ~4% v/v of ethanol | Reflux | 1.5 | Not specified | [6] |
| Modified Clay | 1:3.7 (molar ratio) | ~3.3% w/w of benzoic acid | Reflux | Not specified | >99.5% (conversion) | [9] |
| Expandable Graphite | 1:5 (molar ratio) | 8% w/w of total reactants | 85 | 1.5 | 80.1 | [12] |
| Amberlyst-15 | 1:10 (molar ratio) | 10% w/w of reactants | 75 | Not specified | ~8% (conversion) | [17] |
Note: The study with Amberlyst-15 was conducted without a solvent, which may explain the lower conversion compared to other methods that often use excess ethanol as both a reactant and a solvent.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuric Acid
This protocol is adapted from common laboratory procedures for Fischer esterification.[5][6]
-
Reactant Preparation: In a round-bottom flask, combine 5 g of benzoic acid and 20 mL of absolute ethanol.
-
Catalyst Addition: While swirling the flask, carefully and slowly add 1 mL of concentrated sulfuric acid.
-
Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture gently in a heating mantle or water bath for 1 to 1.5 hours.
-
Cooling and Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the mixture with 50 mL of cold water.
-
Next, wash with a 5% sodium bicarbonate solution until effervescence ceases to neutralize any remaining acid.
-
Finally, wash again with cold water.
-
-
Drying: Separate the organic layer (this compound) and dry it over anhydrous sodium sulfate.
-
Purification: Decant the dried liquid into a clean flask and purify by distillation, collecting the fraction that boils at approximately 211-213 °C.
Protocol 2: Synthesis of this compound using a Solid Acid Catalyst (e.g., Amberlyst-15)
This protocol is a general guideline based on the use of solid acid catalysts.
-
Reactant and Catalyst Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzoic acid, a 5 to 10-fold molar excess of ethanol, and the solid acid catalyst (e.g., 10% by weight of the limiting reactant).
-
Reaction: Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction's progress via TLC.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration. The catalyst can be washed with ethanol, dried, and stored for potential reuse.
-
Solvent Removal: Remove the excess ethanol from the filtrate using a rotary evaporator.
-
Workup and Purification: The remaining crude product can be worked up similarly to the sulfuric acid protocol (washing with sodium bicarbonate solution and water) and purified by distillation if necessary.
Visualizations
Caption: Mechanism of Fischer Esterification for this compound Synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. The Versatile World of this compound: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. cerritos.edu [cerritos.edu]
- 4. scribd.com [scribd.com]
- 5. chem.uoi.gr [chem.uoi.gr]
- 6. scribd.com [scribd.com]
- 7. CN109160880B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 8. What are the research directions for improving the synthesis efficiency of Mthis compound? - Blog [m.evergreensinochem.com]
- 9. CN104311414A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. cibtech.org [cibtech.org]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. quora.com [quora.com]
- 16. prepchem.com [prepchem.com]
- 17. dergipark.org.tr [dergipark.org.tr]
Preventing hydrolysis of ethyl benzoate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl benzoate. The focus is on preventing its hydrolysis during storage and providing methodologies for its analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis?
A1: this compound hydrolysis is a chemical reaction where the ester bond in this compound is cleaved by reacting with water. This reaction breaks the ester down into its constituent molecules: benzoic acid and ethanol.[1] This process can be catalyzed by the presence of acids or bases.
Q2: What are the primary factors that cause the hydrolysis of this compound during storage?
A2: The primary factors that contribute to the hydrolysis of this compound are:
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Presence of Water: As a key reactant, the presence of moisture is the most critical factor for hydrolysis to occur.
-
pH: The rate of hydrolysis is significantly influenced by the pH of the environment. Both acidic and alkaline conditions can catalyze the reaction.[1]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.
-
Presence of Catalysts: Besides acids and bases, certain enzymes (esterases) can also catalyze the hydrolysis of esters.
Q3: How can I visually identify if my this compound has undergone significant hydrolysis?
A3: Pure this compound is a colorless liquid.[2] Benzoic acid, the product of hydrolysis, is a white crystalline solid. If you observe any white precipitate or cloudiness in your liquid this compound, it is a strong indication that hydrolysis has occurred.
Q4: What are the recommended storage conditions to prevent the hydrolysis of this compound?
A4: To minimize hydrolysis, this compound should be stored in a cool, dry, and well-ventilated area.[2] It is crucial to keep it in a tightly sealed container to prevent moisture from the air from reacting with it. Storing it away from direct sunlight and heat sources is also recommended to prevent degradation.[2] Some sources also suggest storing it under an inert gas like nitrogen or argon to further minimize contact with air and moisture.[2]
Q5: Can I use desiccants to prevent hydrolysis?
A5: Yes, storing this compound in a desiccator containing a drying agent like anhydrous magnesium sulfate or molecular sieves can help to absorb any ambient moisture and create a dry environment, thereby reducing the risk of hydrolysis.
Troubleshooting Guide
Problem: I suspect my stored this compound has started to hydrolyze. What should I do?
-
Step 1: Visual Inspection. Check for the presence of any white solid (benzoic acid) or cloudiness in the liquid.
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Step 2: Analytical Confirmation. If hydrolysis is suspected, it is best to confirm it analytically. You can use methods like High-Performance Liquid Chromatography (HPLC) or titration to quantify the amount of benzoic acid present. Detailed protocols for these methods are provided below.
-
Step 3: Purification. If the extent of hydrolysis is minor and you need to use the this compound, you may be able to purify it by distillation to separate the more volatile this compound from the less volatile benzoic acid. However, for applications requiring high purity, it is recommended to use a fresh, unhydrolyzed batch.
-
Step 4: Review Storage Conditions. Carefully review your current storage practices against the recommended guidelines to identify and rectify any shortcomings for future storage.
Problem: My experiments require the use of this compound in an aqueous solution. How can I minimize hydrolysis during my experiment?
-
Step 1: pH Control. If your experimental conditions allow, buffer the aqueous solution to a pH where the rate of hydrolysis is minimal. For esters, this is typically in the slightly acidic to neutral pH range. Avoid strongly acidic or basic conditions if possible.
-
Step 2: Temperature Control. Perform your experiments at the lowest temperature feasible for your protocol, as lower temperatures will slow down the rate of hydrolysis.
-
Step 3: Minimize Time in Solution. Prepare your aqueous solutions of this compound as close to the time of use as possible to minimize the time it is in contact with water.
Quantitative Data
The rate of hydrolysis of this compound is significantly influenced by temperature. The following table summarizes the specific rate constants for the base-catalyzed hydrolysis of this compound in a water-methanol mixture at various temperatures.
| Temperature (°C) | Methanol:Water (% v/v) | Specific Rate Constant (k x 10²) (dm³/mol/min) |
| 20 | 30:70 | 1.590 |
| 25 | 30:70 | 1.870 |
| 30 | 30:70 | 2.139 |
| 35 | 30:70 | 2.400 |
| 40 | 30:70 | 2.750 |
| 20 | 50:50 | 1.410 |
| 25 | 50:50 | 1.690 |
| 30 | 50:50 | 1.945 |
| 35 | 50:50 | 2.220 |
| 40 | 50:50 | 2.455 |
| 20 | 70:30 | 1.270 |
| 25 | 70:30 | 1.550 |
| 30 | 70:30 | 1.810 |
| 35 | 70:30 | 2.050 |
| 40 | 70:30 | 2.300 |
(Data sourced from a study on the base-catalyzed hydrolysis of this compound in aqueous methanol.[3])
Experimental Protocols
Protocol 1: Quantification of this compound Hydrolysis by HPLC
This method allows for the simultaneous quantification of the remaining this compound and the formed benzoic acid.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or acetic acid) to ensure benzoic acid is in its protonated form.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm or 254 nm.
-
Injection Volume: 10-20 µL.
2. Standard Preparation:
-
Prepare individual stock solutions of high-purity this compound and benzoic acid in the mobile phase or a suitable solvent like methanol.
-
From the stock solutions, prepare a series of mixed calibration standards containing known concentrations of both this compound and benzoic acid.
3. Sample Preparation:
-
Accurately weigh a sample of the stored this compound and dissolve it in the mobile phase to a known volume.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the calibration standards to generate a calibration curve for both this compound and benzoic acid.
-
Inject the prepared sample.
-
Quantify the amount of this compound and benzoic acid in the sample by comparing their peak areas to the respective calibration curves.
Protocol 2: Quantification of Hydrolysis by Titration of Benzoic Acid
This method quantifies the extent of hydrolysis by measuring the amount of benzoic acid formed.
1. Reagents and Equipment:
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized.
-
Phenolphthalein indicator solution.
-
Ethanol (neutralized).
-
Burette, flasks, and other standard titration equipment.
2. Sample Preparation:
-
Accurately weigh a sample of the potentially hydrolyzed this compound into a flask.
-
Dissolve the sample in a sufficient amount of neutralized ethanol. The ethanol is used as a solvent because this compound is not very soluble in water.
-
Add a few drops of phenolphthalein indicator.
3. Titration Procedure:
-
Titrate the sample solution with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed. This indicates that all the benzoic acid has been neutralized.
-
Record the volume of NaOH solution used.
4. Calculation:
-
Calculate the moles of benzoic acid in the sample using the following formula:
-
Moles of Benzoic Acid = (Molarity of NaOH × Volume of NaOH used in liters)
-
-
From the moles of benzoic acid, you can calculate the mass of benzoic acid and then determine the percentage of hydrolysis in your original this compound sample.
Visualizations
Caption: Chemical reaction of this compound hydrolysis.
Caption: Troubleshooting workflow for suspected hydrolysis.
References
Technical Support Center: Analysis of Impurities in Commercial Ethyl Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial ethyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities found in commercial this compound typically originate from its synthesis, degradation, or storage. These include:
-
Unreacted Starting Materials: Benzoic acid and ethanol are the primary reactants in the Fischer esterification synthesis of this compound and can remain in the final product if the reaction does not go to completion or if purification is inadequate.[1][2]
-
Byproducts of Synthesis: Water is a primary byproduct of the esterification reaction.[2] Other potential byproducts can include diethyl ether (from the dehydration of ethanol) and benzene (from the decarboxylation of benzoic acid at high temperatures).
-
Degradation Products: this compound can hydrolyze back to benzoic acid and ethanol, especially in the presence of moisture or acidic/basic conditions.
-
Other Contaminants: Trace impurities from the catalysts used in synthesis (e.g., sulfuric acid) or from the raw materials may also be present.
Q2: What are the typical purity specifications for commercial this compound?
A2: The purity of commercial this compound can vary depending on the grade (e.g., technical, food, or pharmaceutical grade). Generally, a purity of ≥99.0% is common.[3][4] Specific impurity limits are often not publicly detailed by all suppliers, but a general specification is provided in the table below.
Q3: What analytical techniques are most suitable for analyzing impurities in this compound?
A3: The most common and effective techniques for analyzing impurities in this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC).
-
Gas Chromatography (GC): Often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is well-suited for separating and quantifying volatile and semi-volatile impurities like residual ethanol, benzene, and diethyl ether.[3][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is particularly useful for the analysis of less volatile or thermally labile impurities, such as benzoic acid.[6]
Q4: How can I perform a forced degradation study on this compound?
A4: Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Typical stress conditions for this compound would include:
-
Acidic Hydrolysis: Refluxing with a dilute acid (e.g., 0.1 N HCl).
-
Basic Hydrolysis: Refluxing with a dilute base (e.g., 0.1 N NaOH).
-
Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: Exposure to high temperatures.
-
Photodegradation: Exposure to UV and visible light.
Data Presentation
Table 1: Typical Specifications for Commercial this compound
| Parameter | Specification | Analytical Method |
| Purity (Assay) | ≥99.0% | Gas Chromatography (GC)[3] |
| Water Content | ≤0.5% | Karl Fischer Titration[3] |
| Benzoic Acid | Typically <0.5% | HPLC or Titration |
| Ethanol | Typically <0.5% | GC (Headspace or Direct) |
Experimental Protocols
Gas Chromatography (GC-FID) Method for Purity Assay and Volatile Impurities
This method is suitable for determining the purity of this compound and quantifying volatile impurities such as ethanol and benzene.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-Wax (30 m x 0.25 mm ID, 0.50 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 10 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., acetone or methanol) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC-UV) Method for Benzoic Acid Determination
This method is designed for the quantification of the less volatile impurity, benzoic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) adjusted to a pH of approximately 3.5 with glacial acetic acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm or 254 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of about 1 mg/mL.
Troubleshooting Guides
GC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing for Benzoic Acid | - Active Sites: The acidic nature of benzoic acid can lead to interactions with active sites in the GC system (liner, column).- Column Overload: Injecting too concentrated a sample. | - Use a deactivated inlet liner.- Trim the first few centimeters of the column.- Derivatize the benzoic acid to a less polar ester (e.g., methyl ester) before analysis.- Dilute the sample. |
| Ghost Peaks | - Carryover: Residual sample from a previous injection.- Septum Bleed: Degradation of the injector septum at high temperatures. | - Implement a thorough needle wash protocol between injections.- Run a blank solvent injection to confirm carryover.- Use high-quality, low-bleed septa and replace them regularly. |
| Baseline Drift | - Column Bleed: Degradation of the stationary phase at high temperatures.- Contaminated Carrier Gas: Impurities in the carrier gas. | - Ensure the oven temperature does not exceed the column's maximum operating temperature.- Condition the column according to the manufacturer's instructions.- Use high-purity carrier gas and install/replace gas purifiers. |
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variable Retention Times | - Inconsistent Mobile Phase Composition: Improperly mixed or evaporated mobile phase.- Pump Malfunction: Fluctuations in pump pressure. | - Prepare fresh mobile phase daily and keep it covered.- Degas the mobile phase thoroughly.- Prime the pump and check for leaks in the system. |
| Broad Peaks | - Column Contamination: Buildup of strongly retained compounds on the column.- Mismatched Sample Solvent: Sample dissolved in a solvent much stronger than the mobile phase. | - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).- If possible, dissolve the sample in the mobile phase. |
| Split Peaks | - Partially Blocked Column Frit: Particulate matter from the sample or system.- Column Void: A void has formed at the head of the column. | - Filter all samples before injection.- Reverse flush the column (if permitted by the manufacturer).- Replace the column if a void is suspected. |
Visualizations
Caption: Experimental workflow for the analysis of impurities in this compound.
Caption: Sources of impurities in commercial this compound.
References
- 1. prod.adv-bio.com [prod.adv-bio.com]
- 2. This compound analytical standard 93-89-0 [sigmaaldrich.com]
- 3. This compound CAS 93-89-0, Analytical Standard, Best Price Supplier in Mumbai [nacchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. food.gov.uk [food.gov.uk]
- 7. shimadzu.at [shimadzu.at]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Nucleophilicity of Ethyl Benzoate and Methyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ethyl benzoate and mthis compound as nucleophiles, focusing on the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. While esters are commonly recognized as electrophiles at the carbonyl carbon, the benzene ring's nucleophilic character is crucial in many synthetic pathways. This document synthesizes theoretical principles and proposes an experimental framework for direct comparison, addressing a gap in readily available comparative data.
Executive Summary
Theoretical Comparison
The primary difference between this compound and mthis compound lies in the alkyl portion of the ester group. This seemingly minor structural change has a discernible impact on the electronic environment of the benzene ring.
-
Inductive Effect (+I): Alkyl groups are known to be electron-donating through the inductive effect, a phenomenon where electron density is pushed through sigma bonds. The ethyl group, being larger and more polarizable than the methyl group, exerts a stronger +I effect[1][2]. This increased electron donation enriches the electron density of the benzene ring in this compound to a greater extent than the methyl group does in mthis compound.
-
Reactivity in Electrophilic Aromatic Substitution (SEAr): In SEAr reactions, the aromatic ring acts as a nucleophile, attacking an electrophile. A higher electron density on the benzene ring correlates with a faster reaction rate. Therefore, due to the stronger electron-donating nature of the ethyl group, this compound is predicted to be more reactive (i.e., a better nucleophile) in SEAr reactions than mthis compound.
Quantitative Estimation of Electronic Effects
| Group | Hammett Constant (σp) | Inductive Effect |
| -CH3 | -0.17 | Weakly Electron-Donating |
| -CH2CH3 | -0.15 | More Electron-Donating |
Note: The Hammett constants shown are for the alkyl groups themselves and serve to illustrate the general trend of increasing electron-donating character with increasing alkyl chain length.
The slightly less negative σp for the ethyl group compared to the methyl group in this context is somewhat counterintuitive based on simple inductive effects. However, it's important to note that Hammett constants are derived from the ionization of benzoic acids and can be influenced by a combination of factors, including hyperconjugation. For the purpose of nucleophilicity of the benzene ring in ethyl and mthis compound, the key takeaway is that both are electron-donating, with the ethyl group expected to have a slightly stronger inductive donating effect.
Proposed Experimental Comparison: Competitive Nitration
To empirically determine the relative nucleophilicity of this compound and mthis compound, a competitive nitration experiment can be performed. This method allows for a direct comparison of reaction rates by having both substrates compete for a limited amount of the electrophile.
Experimental Protocol
Objective: To determine the relative reactivity of this compound and mthis compound towards electrophilic nitration.
Materials:
-
This compound
-
Mthis compound
-
Concentrated Sulfuric Acid (H2SO4)
-
Concentrated Nitric Acid (HNO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask cooled in an ice bath, a solution of equimolar amounts (e.g., 10 mmol) of this compound and mthis compound in dichloromethane (20 mL) is prepared.
-
Preparation of the Nitrating Agent: A nitrating mixture is prepared by slowly adding a limiting amount of concentrated nitric acid (e.g., 5 mmol) to concentrated sulfuric acid (5 mL) in a separate flask, also cooled in an ice bath.
-
Reaction: The nitrating mixture is added dropwise to the stirred solution of the benzoates over a period of 15 minutes, maintaining the temperature below 5 °C.
-
Quenching and Extraction: After the addition is complete, the reaction is stirred for an additional 30 minutes at 0-5 °C. The reaction is then quenched by pouring it over crushed ice. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting product mixture is analyzed by GC-MS to determine the relative amounts of the nitrated products of this compound and mthis compound.
Expected Outcome: The ratio of the nitrated products will directly correlate with the relative nucleophilicity of the starting materials. It is predicted that the major product will be the nitrated this compound, confirming its higher nucleophilicity.
Data Presentation
The results of the competitive nitration experiment can be summarized in the following table:
| Substrate | Molar Ratio (Initial) | Product | Molar Ratio (Final) | Relative Reactivity |
| Mthis compound | 1 | Methyl nitrobenzoate | x | 1.00 |
| This compound | 1 | Ethyl nitrobenzoate | y | y/x |
The relative reactivity is calculated as the ratio of the molar amounts of the nitrated products.
Visualizing the Concepts
Logical Relationship of Nucleophilicity
Caption: The relationship between alkyl group, inductive effect, and nucleophilicity.
Experimental Workflow for Competitive Nitration
Caption: Workflow for the competitive nitration of ethyl and mthis compound.
Conclusion
Based on fundamental principles of physical organic chemistry, this compound is expected to be a more effective nucleophile than mthis compound in the context of electrophilic aromatic substitution. This is a direct consequence of the stronger electron-donating inductive effect of the ethyl group. The provided experimental protocol for competitive nitration offers a robust method for quantifying this difference in reactivity, which is a critical consideration for chemists and researchers in the field of drug development and organic synthesis when designing reaction pathways and predicting product outcomes.
References
A Comparative Olfactory Analysis: Ethyl Benzoate vs. Methyl Benzoate
A detailed comparison of the fragrance profiles of ethyl and methyl benzoate, providing key physicochemical data, olfactory characteristics, and standardized experimental protocols for sensory and analytical evaluation.
In the realm of fragrance chemistry, the subtle distinction between esters can yield vastly different olfactory experiences. This guide provides a comprehensive comparison of two closely related aromatic compounds: this compound and mthis compound. While both share a foundational benzoic acid structure, the seemingly minor difference in their ester group—ethyl versus methyl—results in distinct scent profiles that are critical for their application in perfumery, food science, and pharmaceutical formulations.
Olfactory Profile and Physicochemical Properties
Mthis compound is characterized by a powerful, sweet-balsamic, and floral scent, often with phenolic and fruity undertones reminiscent of ylang-ylang and tuberose.[1] In contrast, this compound presents a softer, sweeter, and more fruity-floral profile with nuances of jasmine and gardenia.[1] It is often described as having a medicinal, cherry-berry character.[1]
Due to its higher volatility, mthis compound is frequently employed as a top note in fragrance compositions, providing an initial burst of scent.[1] Conversely, the less volatile this compound serves as a heart or middle note, contributing to the core character and longevity of a fragrance.[1] One source notes that this compound delivers intense fruity sweetness at remarkably low thresholds.[1]
A summary of the key physicochemical properties and fragrance descriptors for each compound is presented in Table 1.
| Property | Mthis compound | This compound |
| Chemical Formula | C₈H₈O₂ | C₉H₁₀O₂ |
| Molecular Weight | 136.15 g/mol | 150.17 g/mol [2] |
| Boiling Point | 198-199 °C[3] | 211-213 °C[4] |
| Melting Point | -12 °C[3] | -34 °C[4] |
| Flash Point | 77 °C[3] | 88 °C[5] |
| Odor Threshold | 6 ppm[6] | Not explicitly found, but described as having a low threshold for its intense fruity sweetness.[1] |
| Fragrance Descriptors | Powerful, narcotic-floral, sharp, phenolic, sweet, fruity, ylang-ylang, tuberose, cherry[1] | Softer, sweeter, fruity-floral, medicinal, cherry-berry, jasmine, gardenia, grape, black currant[1][2][7] |
| Perfumery Role | Top Note[1] | Heart/Middle Note[1] |
Experimental Protocols
To objectively evaluate and compare the fragrance profiles of ethyl and mthis compound, standardized experimental protocols are essential. The following sections detail methodologies for sensory analysis and gas chromatography-olfactometry (GC-O).
Sensory Evaluation: Triangle Test Protocol
The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.
Objective: To determine if a perceptible difference in fragrance exists between this compound and mthis compound at a given concentration.
Materials:
-
This compound (99%+ purity)
-
Mthis compound (99%+ purity)
-
Odorless solvent (e.g., diethyl phthalate or ethanol)
-
Glass vials with caps
-
Olfactory smelling strips
-
Panel of at least 30 screened and trained sensory assessors
-
Controlled sensory evaluation room with proper ventilation and neutral odor
Procedure:
-
Sample Preparation: Prepare solutions of this compound and mthis compound at a concentration of 1% (w/w) in the chosen solvent.
-
Triangle Test Setup: For each panelist, present three coded samples. Two of the samples are identical (either both this compound or both mthis compound), and one is different. The order of presentation should be randomized for each panelist.
-
Evaluation: Each panelist is instructed to sniff each sample from a smelling strip in the order presented and identify the sample that is different from the other two.
-
Data Analysis: The number of correct identifications is recorded. Statistical analysis (using a binomial test or chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (typically a one-third probability).
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O combines the separation capabilities of gas chromatography with the human nose as a detector to identify odor-active compounds in a sample.
Objective: To identify and compare the odor-active compounds and their sensory descriptors in samples of this compound and mthis compound.
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.
-
Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).
-
Helium as the carrier gas.
-
Syringe for sample injection.
Procedure:
-
Sample Preparation: Prepare dilute solutions of this compound and mthis compound (e.g., 100 ppm) in a suitable solvent (e.g., hexane).
-
GC-O Analysis:
-
Inject a 1 µL aliquot of the this compound solution into the GC.
-
The effluent from the GC column is split between the FID and the olfactometry port.
-
A trained sensory assessor sniffs the effluent from the olfactometry port and records the time, duration, and a descriptor for each odor perceived.
-
The FID provides a chromatogram showing the chemical components of the sample.
-
-
Repeat the analysis with the mthis compound solution.
-
Data Analysis: The olfactometry data (aromagram) is aligned with the FID chromatogram to correlate specific chemical peaks with perceived odors. The odor descriptors and intensities for this compound and mthis compound are then compared.
Chemical Structure and Fragrance Profile Relationship
The difference in the fragrance profiles of ethyl and mthis compound can be attributed to the change in the alkyl group of the ester. The ethyl group in this compound is larger and provides more electron-donating character than the methyl group in mthis compound. This subtle structural modification influences the molecule's volatility, polarity, and interaction with olfactory receptors, leading to the distinct perceived scents.
Caption: Structural and fragrance profile comparison of methyl and this compound.
Experimental Workflow
The logical flow for a comprehensive comparison of ethyl and mthis compound fragrance profiles involves both analytical chemistry and sensory science techniques.
Caption: Workflow for comparing the fragrance profiles of ethyl and mthis compound.
References
A Comparative Analysis of the Cytotoxicity of Benzoate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of various benzoate esters, a class of compounds widely used as preservatives in cosmetics, food, and pharmaceutical products. Understanding the relative toxicity of these esters is crucial for safety assessment and the development of safer alternatives. This document summarizes key experimental data, details the methodologies used for their determination, and visualizes the underlying molecular pathways.
Introduction to Benzoate Esters and Cytotoxicity
Benzoate esters are a group of chemicals derived from benzoic acid. Their antimicrobial properties make them effective preservatives. However, concerns have been raised about their potential toxicity to mammalian cells. Cytotoxicity, or the quality of being toxic to cells, is a critical parameter in evaluating the safety of any compound intended for human use. This guide focuses on two main sub-classes: simple benzoate esters (e.g., methyl, ethyl, and vinyl benzoate) and p-hydroxybenzoate esters, commonly known as parabens (e.g., methyl-, ethyl-, propyl-, and butylparaben).
Comparative Cytotoxicity Data
The cytotoxic potential of benzoate esters is often evaluated by determining the concentration required to cause 50% cell death (Lethal Concentration 50, LC₅₀) or to inhibit a cellular process by 50% (Inhibitory Concentration 50, IC₅₀ or Effective Concentration 50, EC₅₀). The following tables summarize quantitative data from various in vitro studies.
Simple Benzoate Esters
A study comparing methyl benzoate (MB), this compound (EB), and vinyl benzoate (VB) in human cell lines demonstrated a clear trend in cytotoxicity.
| Compound | Cell Line | LC₅₀ (mM) | Reference |
| Mthis compound | HEK293 (Human Embryonic Kidney) | 10.9 | [1] |
| SH-SY5Y (Human Neuroblastoma) | 11.4 | [1] | |
| This compound | HEK293 | 7.9 | [1] |
| SH-SY5Y | 8.1 | [1] | |
| Vinyl Benzoate | HEK293 | 5.4 | [1] |
| SH-SY5Y | 6.1 | [1] |
Table 1: Comparative Cytotoxicity (LC₅₀) of Simple Benzoate Esters.
The data indicates that for simple benzoate esters, vinyl benzoate is the most toxic to the tested human cells, followed by this compound, with mthis compound being the least toxic of the three.[1][2]
Parabens (p-Hydroxybenzoate Esters)
For parabens, a consistent trend has been observed where cytotoxicity increases with the length of the alkyl chain.
| Compound | Cell Line | EC₅₀ (µM) | Reference |
| Methylparaben | Human iPSC-derived Neuroectodermal Cells | 906 | |
| Ethylparaben | Human iPSC-derived Neuroectodermal Cells | 698 | |
| Propylparaben | Human iPSC-derived Neuroectodermal Cells | 216 | |
| Butylparaben | Human iPSC-derived Neuroectodermal Cells | 63 |
Table 2: Comparative Cytotoxicity (EC₅₀) of Parabens.
This trend of increasing toxicity with longer alkyl chains is a well-documented phenomenon for parabens. Butylparaben consistently demonstrates the highest cytotoxicity among the common parabens. In contrast, methylparaben shows very low toxicity in a wide range of in vitro tests.[3]
| Compound | Cell Line | Observation | Concentration | Reference |
| Methylparaben | HepG2 (Human Liver Carcinoma) | No significant decrease in cell viability | Up to 1000 µM | [3] |
| HDFn (Human Dermal Fibroblasts, neonatal) | No significant decrease in cell viability | Up to 1000 µM | [3] | |
| Butylparaben | HepG2 | Concentration-dependent decrease in cell viability | > 400 µM | [3] |
| HDFn | Concentration-dependent decrease in cell viability | > 400 µM | [3] |
Table 3: Cytotoxicity of Methylparaben vs. Butylparaben in Liver and Skin Cells.
Mechanisms of Benzoate Ester-Induced Cytotoxicity
The toxicity of benzoate esters is mediated through several cellular pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Many benzoate esters induce apoptosis through the intrinsic (mitochondrial) and extrinsic pathways. This involves the regulation of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins. For instance, potassium benzoate has been shown to upregulate p53 and Bax while downregulating Bcl-2, tipping the cellular balance towards apoptosis.[4] Similarly, ethylparaben and propylparaben have been demonstrated to activate Caspase-3, a key executioner in the apoptotic cascade.[5][6][7][8]
Caption: Generalized Apoptosis Pathway Induced by Benzoate Esters.
Cell Cycle Arrest
Benzoate compounds can also halt the cell cycle, preventing proliferation. Potassium benzoate, for example, causes G2/M phase arrest in HepG2 cells.[4] This is often associated with the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins and cyclin-dependent kinases (e.g., Cyclin B1, CDK1) that are necessary for cell cycle progression.[4] Vinyl benzoate has been shown to reduce the expression of Cyclin D1, a critical protein for cell growth.[1]
Caption: Pathway of Benzoate Ester-Induced Cell Cycle Arrest.
Experimental Protocols
The following are detailed methodologies for common cytotoxicity assays cited in the referenced studies.
WST-1 Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 4 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.[1]
-
Compound Exposure: Add various concentrations of the benzoate ester to the wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for an additional 1 to 4 hours at 37°C.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 440 nm using a microplate reader. The reference wavelength should be above 600 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
-
Cell Seeding and Exposure: Follow steps 1-3 from the WST-1 protocol.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or directly collect 50 µL of the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD⁺) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of control cells (spontaneous LDH release) and maximum LDH release controls (cells lysed with a detergent).
Caption: General Experimental Workflow for In Vitro Cytotoxicity Assays.
Conclusion
The experimental data clearly indicate that the cytotoxicity of benzoate esters is structure-dependent. For simple benzoates, vinyl benzoate exhibits the highest toxicity among those tested. For parabens, cytotoxicity increases with the length of the ester's alkyl chain, with butylparaben being significantly more potent than methylparaben. The primary mechanisms of toxicity involve the induction of apoptosis, mediated by oxidative stress and mitochondrial dysfunction, and cell cycle arrest. The provided protocols for WST-1 and LDH assays offer standardized methods for researchers to conduct their own comparative cytotoxicity studies. This information is vital for making informed decisions in the formulation of products and for guiding future research into safer preservative alternatives.
References
- 1. Evaluating cytotoxicity of mthis compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of hepatotoxicity and dermal toxicity of butyl paraben and methyl paraben using HepG2 and HDFn in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium Benzoate Induced Cytotoxicity via Alteration of Gene Expression-Associated Apoptosis and Cell Cycle Genes in Tumor Cell Lines [eajbsc.journals.ekb.eg]
- 5. Ethylparaben induces apoptotic cell death in human placenta BeWo cells via the Caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ethylparaben induces apoptotic cell death in human placenta BeWo cells via the Caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Guide to Greener Solvents: Alternatives to Ethyl Benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical parameter in organic synthesis, influencing reaction rates, yields, and the overall sustainability of a chemical process. Ethyl benzoate, a commonly used solvent, possesses favorable properties such as a high boiling point and good solvency for a range of organic compounds. However, the growing emphasis on green chemistry has prompted a search for more environmentally benign alternatives. This guide provides an objective comparison of this compound with three promising greener alternatives: anisole, cyclopentyl methyl ether (CPME), and 2-methyltetrahydrofuran (2-MeTHF), supported by experimental data and detailed protocols.
Physicochemical and Toxicological Properties
A direct comparison of the physical and safety properties of this compound and its alternatives is essential for informed solvent selection. The following table summarizes key data points for each solvent.
| Property | This compound | Anisole | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) |
| CAS Number | 93-89-0 | 100-66-3 | 5614-37-9 | 96-47-9 |
| Molecular Formula | C₉H₁₀O₂ | C₇H₈O | C₆H₁₂O | C₅H₁₀O |
| Molecular Weight | 150.17 g/mol | 108.14 g/mol | 100.16 g/mol | 86.13 g/mol |
| Boiling Point | 212 °C | 154 °C | 106 °C | 80.2 °C |
| Melting Point | -34 °C | -37 °C | -140 °C | -136 °C |
| Density | 1.05 g/cm³ | 0.995 g/cm³ | 0.86 g/cm³ | 0.854 g/mL |
| Flash Point | 93 °C | 43 °C | -1 °C | -11 °C |
| Water Solubility | Slightly soluble | Insoluble | 1.1 g/100 g (23 °C) | 14 g/100 mL (20 °C) |
| Toxicity (Oral LD50, rat) | 2100 mg/kg[1][2] | 3700 mg/kg[3] | Harmful if swallowed[4] | Harmful if swallowed[5] |
| Key Hazards | Skin and eye irritation[6] | Flammable, skin and eye irritant[3][7] | Highly flammable, harmful, skin and eye irritation[4] | Highly flammable, causes serious eye damage[5] |
Performance in Organic Synthesis: A Comparative Overview
The true measure of a solvent's utility lies in its performance in chemical reactions. Below, we compare the effectiveness of these solvents in several common organic transformations.
Grignard Reactions
Ethereal solvents are critical for the formation and reaction of Grignard reagents. While this compound is not a typical solvent for Grignard reactions due to its reactive ester group, anisole, CPME, and 2-MeTHF are excellent alternatives to traditional ethers like diethyl ether and THF.
A systematic study on the solvent effect in Grignard reactions of various substrates revealed that 2-MeTHF often provides superior or equal performance to traditional ethereal solvents, notably in suppressing the formation of Wurtz coupling by-products.[1][8] In the reaction of 3-bromoanisole with 2-butanone, the following yields were observed:
| Solvent | Initiator | Temperature (°C) | Product Yield (%) |
| Diethyl Ether (Et₂O) | I₂ | 45 | 85 |
| Tetrahydrofuran (THF) | I₂ | 45 | 88 |
| 2-Methyltetrahydrofuran (2-MeTHF) | I₂ | 45 | 86 |
| Cyclopentyl Methyl Ether (CPME) | DIBAL-H in THF | 60 | 55 |
| Anisole | - | - | Not typically used as primary solvent for Grignard formation but can be a co-solvent. |
Data sourced from a comparative study on Grignard reactions.[1]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. A screening of green solvents for the palladium-catalyzed Suzuki-Miyaura cross-coupling of amides identified several of the this compound alternatives as highly effective.
| Solvent | Yield (%) |
| Anisole | >90 |
| Cyclopentyl Methyl Ether (CPME) | >90 |
| 2-Methyltetrahydrofuran (2-MeTHF) | >90 |
Yields are generalized from a study where these solvents were ranked as superior performers.[3] It is noteworthy that the choice of solvent in Suzuki-Miyaura reactions can be highly substrate and catalyst dependent, and in some cases, the solvent has a minimal effect on the outcome.[9][10]
Acylation of Amines
The acylation of amines to form amides is a fundamental transformation. While many procedures exist, including solvent-free methods[6], the choice of solvent can influence reaction rate and yield.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for reactions discussed in this guide.
General Procedure for Acylation of Aniline
This procedure is a general representation and can be adapted for different solvents.
-
In a round-bottom flask, dissolve aniline (1.0 eq.) in the chosen solvent.
-
Add a base (e.g., triethylamine or potassium carbonate, 1.5 eq.).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.0 eq.) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
This is a generalized procedure adapted from multiple sources describing the acylation of aniline.[8][11][12]
General Procedure for a Grignard Reaction with an Aryl Bromide
This protocol outlines the formation of a Grignard reagent and its subsequent reaction with an electrophile.
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of the aryl bromide (1.0 eq.) in the anhydrous ethereal solvent (e.g., 2-MeTHF or CPME) to initiate the reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C.
-
Add a solution of the electrophile (e.g., a ketone or aldehyde, 1.0 eq.) in the same anhydrous solvent dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
This protocol is based on a systematic study of Grignard reactions in various solvents.[1]
Visualizing Workflows and Relationships
To better illustrate the processes involved in solvent selection and experimental execution, the following diagrams are provided.
References
- 1. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ymerdigital.com [ymerdigital.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. ias.ac.in [ias.ac.in]
A Comparative Spectroscopic Analysis of Ethyl Benzoate and Its Para-Substituted Derivatives
This guide provides a detailed spectroscopic comparison of ethyl benzoate and its derivatives with electron-donating (-NH₂, -OH) and electron-withdrawing (-NO₂) groups at the para position. The analysis focuses on ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable data for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its para-substituted derivatives. These values highlight the electronic effects of the different substituents on the chemical environment of the molecule.
¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | -CH₃ (t) | -CH₂- (q) | Aromatic Protons (m) | Other |
| This compound | 1.38-1.41 | 4.38-4.41 | 7.41-8.06 | - |
| Ethyl 4-hydroxybenzoate | 1.33 | 4.25-4.41 | 6.84, 7.88 | ~5.28 (s, 1H, -OH)[1] |
| Ethyl 4-aminobenzoate | 1.35 | 4.31 | 6.62, 7.84 | 4.16 (s, br, 2H, -NH₂)[2] |
| Ethyl 4-nitrobenzoate | 1.44 | 4.45 | 8.17-8.93 | - |
¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | -CH₃ | -O-CH₂- | C=O | Aromatic C1 (ipso) | Aromatic C2, C6 | Aromatic C3, C5 | Aromatic C4 |
| This compound | 14.1-14.3 | 60.8-60.9 | 166.4-166.5 | 130.4-130.6 | 129.4-129.5 | 128.1-128.3 | 132.6-132.8 |
| Ethyl 4-aminobenzoate | 14.4 | 60.3 | 166.8 | 119.7 | 131.5 | 113.7 | 151.0[2] |
| Ethyl 4-nitrobenzoate | 14.3 | 61.2 | 165.1-165.7 | 135.4 | 130.6-130.9 | 123.5 | 150.5 |
Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | Aromatic C=C Stretch | Other Key Bands |
| This compound | ~1720 | ~1275, ~1110 | ~1600, ~1585 | 3078 (Aromatic C-H), 2986 (Alkyl C-H)[3] |
| Ethyl 4-hydroxybenzoate | ~1680 | ~1280, ~1170 | ~1605, ~1590 | ~3350 (broad, O-H stretch) |
| Ethyl 4-aminobenzoate | ~1680-1700 | ~1270, ~1170 | ~1600, ~1580 | ~3420, ~3340 (N-H stretches)[4] |
| Ethyl 4-nitrobenzoate | ~1720 | ~1280, ~1100 | ~1600 | ~1525, ~1350 (NO₂ stretches)[5][6] |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions |
| This compound | 150 | 105 | 122, 77 |
| Ethyl 4-hydroxybenzoate | 166 | 121 | 93, 65 |
| Ethyl 4-aminobenzoate | 165 | 120 | 92, 65 |
| Ethyl 4-nitrobenzoate | 195 | 149 | 121, 104, 76 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols for each are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample or 0.1-0.2 mL of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 200-500 MHz for ¹H and 50-125 MHz for ¹³C.
-
Data Acquisition : For ¹H NMR, standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle and a 2-second relaxation delay.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
Liquid Samples : A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).
-
Solid Samples : A KBr pellet is prepared by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[7] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
-
Instrumentation : An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
-
Ionization : Electron Ionization (EI) is a common method for volatile compounds like this compound and its derivatives.[8] In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[8]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[8][9]
-
Detection : An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum.[8]
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. chegg.com [chegg.com]
- 2. rsc.org [rsc.org]
- 3. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 5. researchgate.net [researchgate.net]
- 6. ETHYL 4-NITROBENZOATE(100-12-9) IR Spectrum [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
A Comparative Guide to Catalysts for Ethyl Benzoate Synthesis
The synthesis of ethyl benzoate, a key intermediate in the fragrance, flavor, and pharmaceutical industries, is predominantly achieved through the Fischer esterification of benzoic acid with ethanol. The efficiency of this process is critically dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts, presenting experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal catalyst for their specific needs.
Catalyst Performance Comparison
The efficacy of different catalysts for this compound synthesis is summarized in the table below, highlighting key reaction parameters and outcomes.
| Catalyst | Catalyst Type | Catalyst Loading | Temperature (°C) | Reaction Time | Benzoic Acid Conversion (%) | This compound Yield (%) | Selectivity (%) | Reference |
| Deep Eutectic Solvent (p-TSA & BTEAC) | Homogeneous | 10 wt% | 75 | Not Specified | 88.4 | - | High (no side reactions reported) | [1] |
| Ionic Liquid (1-Butyl-3-methylimidazolium chloride) | Homogeneous | 10 wt% | 75 | Not Specified | 19.6 (at 65°C) | - | - | [1] |
| Amberlyst 15 | Heterogeneous (Ion Exchange Resin) | 10 wt% | 75 | Not Specified | 7.8 (at 65°C) | - | - | [1] |
| Expandable Graphite (EG) | Heterogeneous | 8 wt% | 85 | 1.5 h | - | 80.1 | - | [2] |
| H₂SO₄ (in EG comparison) | Homogeneous | Not Specified | 85 | 1.5 h | - | Lower than EG | - | [2] |
| SO₄²⁻/Ti₃AlC₂ | Heterogeneous (Ceramic) | Not Specified | 120 | 34 h | 80.4 | - | >99 | [3][4] |
| Amberlyst 39 | Heterogeneous (Ion Exchange Resin) | Not Specified | 50-80 | Not Specified | Equilibrium conversion increases with temperature | - | - | [5] |
| H-MOR (ultradispersed zeolite) | Heterogeneous (Zeolite) | 0.1 g | 80 | 6 h | 55-59 | - | 93.3 | [6] |
| H-HEU-M (ultradispersed zeolite) | Heterogeneous (Zeolite) | 0.1 g | 80 | 6 h | 55-59 | - | 96.5 | [6] |
| H-CL (ultradispersed zeolite) | Heterogeneous (Zeolite) | 0.1 g | 80 | 6 h | 55-59 | - | 94.1 | [6] |
Note: '-' indicates data not specified in the source. Conversion and yield are often used interchangeably in some sources; the table reflects the terminology used in the cited reference.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound using different types of catalysts, based on the methodologies described in the cited literature.
1. Homogeneous Catalysis (e.g., Sulfuric Acid, Deep Eutectic Solvents)
-
Materials: Benzoic acid, ethanol, catalyst (e.g., concentrated H₂SO₄ or a prepared Deep Eutectic Solvent).
-
Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
-
Procedure:
-
In a round-bottom flask, combine benzoic acid and a molar excess of ethanol.[7][8]
-
Slowly add the acid catalyst (e.g., a few drops of concentrated H₂SO₄) or the deep eutectic solvent to the reaction mixture while stirring.[1][8]
-
Attach a reflux condenser and heat the mixture to the desired reaction temperature (e.g., 75-85°C) using a heating mantle.[1][2]
-
Maintain the reaction at this temperature with continuous stirring for the specified duration.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by neutralizing the excess acid, followed by extraction and distillation. For deep eutectic solvents, the catalyst phase may separate upon cooling, allowing for easier decantation.[1]
-
2. Heterogeneous Catalysis (e.g., Amberlyst Resins, Expandable Graphite, Zeolites)
-
Materials: Benzoic acid, ethanol, heterogeneous catalyst.
-
Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer (or overhead stirrer for viscous mixtures), filtration apparatus.
-
Procedure:
-
Activate the heterogeneous catalyst as per the manufacturer's instructions or literature procedure (e.g., heating to remove moisture).[6]
-
Combine benzoic acid, ethanol, and the solid catalyst in a round-bottom flask.[1][2][6]
-
The setup is similar to homogeneous catalysis, with a reflux condenser and heating.
-
Heat the mixture to the target temperature with vigorous stirring to ensure good contact between the reactants and the catalyst.
-
Upon completion of the reaction, cool the mixture.
-
Separate the catalyst from the reaction mixture by filtration.
-
The filtrate contains the this compound product, which can be purified by distillation. The recovered catalyst can often be washed, dried, and reused.
-
3. Microwave-Assisted Synthesis (e.g., with Expandable Graphite)
-
Materials: Benzoic acid, ethanol, expandable graphite, cyclohexane (as a water entrainer).[2]
-
Apparatus: Microwave reactor equipped with a temperature sensor and reflux condenser.
-
Procedure:
-
In a microwave-safe reaction vessel, combine benzoic acid, ethanol, expandable graphite, and cyclohexane.[2]
-
Place the vessel in the microwave reactor and set the desired temperature (e.g., 85°C) and microwave power (e.g., 135 W).[2]
-
Irradiate the mixture for the specified reaction time (e.g., 1.5 hours).[2]
-
After the reaction, cool the vessel and filter to remove the catalyst.
-
The product can be isolated from the filtrate by removing the solvent and subsequent purification.
-
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the catalyst types.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. cibtech.org [cibtech.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 7. The Versatile World of this compound: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 8. quora.com [quora.com]
A Greener Ester: Comparing Sustainable Alternatives for Ethyl Benzoate Synthesis
The synthesis of ethyl benzoate, a key fragrance and flavor ingredient, has traditionally relied on the Fischer-Speier esterification process. While effective, this method is fraught with environmental concerns due to its use of corrosive acid catalysts and energy-intensive conditions. In the drive for more sustainable chemical manufacturing, a number of green alternatives have emerged that offer significant advantages in terms of reduced environmental impact, increased efficiency, and improved safety. This guide provides a detailed comparison of these green chemistry approaches with the traditional method, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the traditional Fischer-Speier synthesis and several green alternatives. This allows for a direct comparison of their performance based on reaction conditions, yield, and environmental considerations.
| Method | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Catalyst Reusability | Key Green Advantages |
| Traditional Fischer-Speier | Concentrated H₂SO₄ | Excess Ethanol | 3 - 6 hours | Reflux (~78) | ~65-90 | Not reusable | - |
| Microwave-Assisted (Expandable Graphite) | Expandable Graphite (8 wt%) | Cyclohexane | 1.5 hours | 85 | 80.1 | Up to 3 cycles[1] | Reduced reaction time and energy consumption; reusable catalyst.[1] |
| Microwave-Assisted (High Temperature) | Sulfuric Acid (catalytic) | None (neat) | 5 minutes | 170 | 97 | Not reusable | Drastically reduced reaction time and energy use.[2] |
| Solid Acid Catalyst (Modified Clay) | Modified Clay (0.8g per 24.4g benzoic acid) | Cyclohexane/Toluene | Not specified | Reflux | >99.5 | Not specified | Avoids corrosive liquid acids and problematic waste streams.[3] |
| Phase Transfer Catalysis | Benzyltriethylammonium chloride | Toluene | 1 hour (plus heating/cooling) | 50 - 70 | >95 | Not specified | Anhydrous operation, zero wastewater discharge.[4] |
| Ultrasound and Zeolite Catalysis | H-HEU-M / H-MOR Zeolites | None (neat) | 2 hours | 80 | up to 67 | Not specified | Energy-efficient, potential for synergistic effects with catalyst.[5] |
| Lipase-Catalyzed Synthesis | Immobilized Lipase (e.g., Novozym 435) | Organic Co-solvent/Buffer | 24 hours | 20 - 60 | Good (not specified for this compound) | Yes | Mild reaction conditions, high selectivity, biodegradable catalyst.[6] |
*Data for Ultrasound and Lipase-catalyzed methods are for the synthesis of ethyl 4-nitrobenzoate and a derivative of this compound, respectively, as direct comparable data for this compound was limited. These represent promising green routes warranting further investigation for direct this compound synthesis.
Experimental Protocols
Detailed methodologies for key synthesis methods are provided below to allow for replication and further study.
Traditional Fischer-Speier Esterification
This protocol is a conventional laboratory method for synthesizing this compound using a strong acid catalyst.
Materials:
-
Benzoic acid (5 g)
-
Ethanol (20 mL)
-
Concentrated sulfuric acid (1 mL)
-
Sodium bicarbonate solution (saturated)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 5 g of benzoic acid in 20 mL of ethanol.[7]
-
Carefully add 1 mL of concentrated sulfuric acid to the mixture while swirling.[7]
-
Attach a reflux condenser and heat the mixture gently under reflux for 1.5 to 3 hours.[7][8]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing 50 mL of water and shake well.[7]
-
Separate the organic layer (this compound).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.[7]
-
Dry the this compound over an anhydrous drying agent (e.g., sodium sulfate).
-
Purify the product by distillation.
Microwave-Assisted Synthesis with Expandable Graphite
This method utilizes a solid acid catalyst and microwave irradiation for a more energy-efficient synthesis.
Materials:
-
Benzoic acid
-
Ethanol
-
Expandable graphite (EG) catalyst
-
Cyclohexane
-
Microwave reactor
Procedure:
-
Combine benzoic acid and ethanol in a mole ratio of 1.0:5.0 in a microwave reaction vessel.[1]
-
Add expandable graphite as a catalyst, at a weight ratio of 8% of the total mass of benzoic acid and ethanol.[1]
-
Add 15 mL of cyclohexane, which acts as a water-carrying agent.[1]
-
Place the vessel in a microwave reactor and irradiate at a power of 135 W, maintaining a temperature of 85°C for 1.5 hours.[1]
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
The product can be purified by distillation to remove the solvent and any unreacted starting materials.
Solid Acid Catalysis with Modified Clay
This protocol employs a reusable and less corrosive solid acid catalyst.
Materials:
-
Benzoic acid (24.4 g)
-
Anhydrous ethanol (18.4 g)
-
Modified clay (0.8 g)
-
Water-carrying agent (e.g., cyclohexane, 10 mL)
-
Reaction vessel with a water separator (e.g., Dean-Stark apparatus)
-
Reflux condenser
Procedure:
-
In a reaction vessel equipped with a water separator, reflux condenser, and thermometer, add 24.4 g of benzoic acid, 18.4 g of anhydrous ethanol, 0.8 g of modified clay, and 10 mL of cyclohexane.[3]
-
Heat the mixture to reflux to facilitate the separation of water.[3]
-
Continue the reaction until no more water is collected in the separator.[3]
-
Cool the reaction mixture to room temperature and let it stand for 20 minutes to allow the layers to separate.
-
Remove the aqueous layer.
-
Wash the organic layer with water, dry it, and then purify by distillation, collecting the fraction at 101-103°C.[3]
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows and logical relationships of the different synthesis methods.
Caption: A comparison of the experimental workflows for traditional and green synthesis of this compound.
Caption: Key distinguishing features between traditional and green synthesis approaches for this compound.
References
- 1. cibtech.org [cibtech.org]
- 2. uwlax.edu [uwlax.edu]
- 3. CN104311414A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN109160880B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. scribd.com [scribd.com]
- 8. chem.uoi.gr [chem.uoi.gr]
A Comparative Analysis of Ethyl Benzoate Synthesis Methods
For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of esters like ethyl benzoate is a foundational laboratory practice. This compound, a common fragrance and flavor agent, also serves as an important intermediate in the synthesis of more complex molecules. This guide provides a comparative analysis of three primary methods for its synthesis: the classic Fischer esterification, the milder Steglich esterification, and a high-yield phase-transfer catalysis approach. The performance of each method is evaluated based on experimental data for reaction yield, time, and conditions, offering a comprehensive overview for selecting the most suitable protocol.
Performance Comparison
The selection of a synthesis method for this compound often depends on the desired balance between reaction speed, yield, and the sensitivity of the starting materials to harsh conditions. The following table summarizes the key quantitative data for each of the discussed methods.
| Method | Typical Yield | Reaction Time | Temperature | Key Reagents & Conditions |
| Conventional Fischer Esterification | 67-75% (isolated) | 1-3 hours | Reflux (~78°C) | Benzoic acid, excess ethanol, concentrated H₂SO₄ catalyst. |
| Microwave-Assisted Fischer Esterification | 80-97% | 5-90 minutes | 85-170°C | Benzoic acid, ethanol, H₂SO₄ or other catalysts, sealed vessel. |
| Steglich Esterification | High (expected) | ~3 hours | Room Temperature | Benzoic acid, ethanol, DCC, catalytic DMAP, anhydrous CH₂Cl₂. |
| Phase-Transfer Catalysis | up to 97.6% | ~1 hour | 50-70°C | Sodium benzoate, ethyl chloride, toluene, phase-transfer catalyst (e.g., benzyltriethylammonium chloride), pressurized reactor. |
Reaction Pathways and Experimental Workflow
To visualize the chemical transformations and the general laboratory procedure, the following diagrams illustrate the reaction mechanisms and a standard experimental workflow.
A Comparative Guide to Analytical Methods for Ethyl Benzoate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of ethyl benzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and other chemical formulations. This document presents a summary of their quantitative performance, detailed experimental protocols, and a visual representation of the analytical method validation workflow to aid in your selection process.
Quantitative Performance Comparison
The performance of each analytical method is evaluated based on several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry for the quantification of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Specificity | High | Very High (Mass spectral data confirms identity) | Low to Moderate (Prone to interference from other UV-absorbing compounds) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Range | Wide, dependent on detector | Wide, highly sensitive | Narrower, dependent on Beer-Lambert Law adherence |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (RSD) | Repeatability: < 2% Intermediate: < 3% | Repeatability: < 5% Intermediate: < 10% | Repeatability: < 5% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | Higher (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | Higher (µg/mL range) |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound in various liquid formulations.
1. Sample Preparation:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known volume in a volumetric flask.
-
If necessary, perform a liquid-liquid extraction to isolate the this compound from interfering matrix components.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may be modified with a small amount of acid, such as phosphoric acid, to improve peak shape[1].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV Diode Array Detector (DAD) set to monitor at the maximum absorbance wavelength of this compound (approximately 230 nm).
-
Column Temperature: 30°C.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound.
1. Sample Preparation and Extraction:
-
For liquid samples, a direct injection may be possible after appropriate dilution with a suitable solvent (e.g., dichloromethane).
-
For solid or semi-solid matrices, a solvent extraction is necessary. Homogenize the sample and extract with a non-polar solvent like ethyl acetate or hexane.
-
A liquid-liquid extraction or solid-phase extraction (SPE) may be employed for sample clean-up and concentration[2].
-
An internal standard can be added to improve quantitative accuracy.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used (e.g., 5% phenyl methyl siloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.
-
Detector: Mass Spectrometer operating in electron impact (EI) ionization mode.
-
Monitoring: Use selected ion monitoring (SIM) for enhanced sensitivity and specificity, focusing on characteristic ions of this compound (e.g., m/z 105, 150, 77).
UV-Vis Spectrophotometry Protocol
This method provides a simpler and more accessible option for the quantification of this compound, particularly in less complex matrices.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent that does not absorb in the UV region of interest (e.g., ethanol or methanol).
-
Ensure the final concentration of this compound falls within the linear range of the calibration curve.
-
For complex samples, an extraction step may be required to minimize interference from other UV-absorbing compounds.
2. Spectrophotometric Conditions:
-
Instrument: Double beam UV-Vis spectrophotometer.
-
Wavelength Scan: Perform a wavelength scan from 200 nm to 400 nm to determine the maximum absorbance (λmax) of this compound, which is typically around 230 nm.
-
Measurement: Record the absorbance of the sample solution at the determined λmax.
-
Quantification: Use a calibration curve prepared from a series of standard solutions of known this compound concentrations to determine the concentration in the sample.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows in the validation of an analytical method for this compound quantification.
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational understanding of the comparative performance and methodologies for the quantification of this compound. The choice of the most suitable method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
References
Safety Operating Guide
Proper Disposal of Ethyl Benzoate: A Guide for Laboratory Professionals
The safe and compliant disposal of ethyl benzoate is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this compound waste.
Key Safety and Handling Information
This compound is a combustible liquid and is considered toxic to aquatic life.[1][2][3] It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[1][4] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[5] All handling should be conducted in a well-ventilated area.[5]
Waste Characterization and Disposal Route
Under regulations set by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), chemical waste like this compound cannot be disposed of in regular trash or poured down the drain.[6] It must be managed as hazardous waste through an authorized environmental health and safety (EHS) program or a licensed waste disposal company.[6]
Quantitative Data Summary
| Property | Value | Reference |
| Acute Oral Toxicity (LD50, Rat) | 2100 mg/kg | [1][4][5] |
| Flash Point (Closed Cup) | 88°C (190.4°F) | [4] |
| Auto-Ignition Temperature | 490°C (914°F) | [4] |
| Vapor Density (Air = 1) | 5.17 | [4] |
Step-by-Step Disposal Protocol
-
Containerization: Collect this compound waste in a dedicated, properly labeled, and sealed container.[5][6] Plastic bottles are often preferred over glass to minimize the risk of breakage, provided they are compatible with the chemical.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[6] The label should also include the quantity of waste, the date of generation, the place of origin (e.g., lab number), and the principal investigator's name and contact information.[6]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area away from heat and ignition sources.[4][5] Ensure secondary containment is used to prevent spills.[7]
-
Segregation: Do not mix this compound waste with other incompatible chemical wastes.[3]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection of the waste.[6] Provide them with a complete list of the chemicals for disposal.[6]
Empty Container Disposal:
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][8] After triple-rinsing, the container can typically be disposed of as regular trash, with the label defaced.[7][8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Comprehensive Safety Protocol for Handling Ethyl Benzoate
This guide provides essential safety, handling, and disposal information for Ethyl benzoate, tailored for laboratory and research professionals. Following these procedures is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Exposure Data
This compound is a combustible liquid that may be harmful if swallowed, inhaled, or absorbed through the skin.[1] It can cause irritation to the skin, eyes, and respiratory tract.[1][2]
Quantitative Safety Data Summary
| Property | Value | Source |
| Acute Oral Toxicity (LD50, Rat) | 2100 mg/kg | [3][4][5] |
| Flash Point (Closed Cup) | 88°C (190.4°F) | [3] |
| Auto-Ignition Temperature | 490°C (914°F) | [3] |
| Boiling Point | 213°C (415.4°F) | [3] |
| Melting Point | -34.6°C (-30.3°F) | [3] |
| Vapor Density | 5.17 (Air = 1) | [3] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and consistent use of appropriate PPE are the most effective ways to mitigate risks associated with this compound.
Engineering Controls and Ventilation
-
Primary Control: Always handle this compound in a well-ventilated area.[6][7] Use of a chemical fume hood or local exhaust ventilation is recommended to keep airborne concentrations below exposure limits.[5][8]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[9]
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[4][5]
-
Hand Protection: Wear impervious protective gloves (e.g., Neoprene) to prevent skin contact.[2][6] Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating your skin.[9]
-
Body Protection: A standard laboratory coat is recommended.[6] For tasks with a higher risk of splashing, wear appropriate protective clothing to prevent skin exposure.[5][10]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[1] If ventilation is insufficient, or if you are experiencing respiratory irritation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., type OV/AG or ABEK).[1][9]
Safe Handling and Hygiene Practices
-
Keep away from heat, sparks, open flames, and other sources of ignition.[6][11]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][10]
Emergency and Disposal Plan
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate: Evacuate unnecessary personnel from the area.[9][10]
-
Remove Ignition Sources: Immediately remove all sources of ignition from the spill area.[7][12]
-
Containment: Wear appropriate PPE. Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[4][7] Do not allow the product to enter drains or waterways.[1][4]
-
Collection: Carefully scoop the absorbed material into a suitable, labeled container for disposal.[1][4][7]
First Aid Protocols
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Seek medical attention if irritation persists.[9][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[1][4] Seek medical attention if irritation develops or persists.[9]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting.[4][6] Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[4][9]
Storage and Disposal
-
Storage: Store this compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1][3][7] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and inorganic acids.[6][11]
-
Disposal: Dispose of unused product and contaminated materials as hazardous waste.[4] This should be done through a licensed disposal company in accordance with all federal, state, and local environmental regulations.[8][12] Do not dispose of the material in drains or sewers.
Procedural Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. utsi.edu [utsi.edu]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. directpcw.com [directpcw.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
